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Foundational

3-Ethylmorpholine hydrochloride chemical structure and physicochemical properties

An In-Depth Technical Guide to 3-Ethylmorpholine Hydrochloride: Structure, Physicochemical Properties, and Applications in Drug Discovery Executive Summary 3-Ethylmorpholine hydrochloride (CAS: 55265-24-2) is a versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Ethylmorpholine Hydrochloride: Structure, Physicochemical Properties, and Applications in Drug Discovery

Executive Summary

3-Ethylmorpholine hydrochloride (CAS: 55265-24-2) is a versatile heterocyclic building block characterized by a saturated six-membered ring containing opposing nitrogen and oxygen atoms, with an ethyl substitution at the C3 position[1]. As a secondary amine salt, it plays a critical role in modern organic synthesis, particularly in the development of kinase inhibitors, chiral ligands, and biochemical probes[1][2]. This whitepaper provides a comprehensive analysis of its physicochemical profile, synthetic methodologies, analytical validation protocols, and downstream pharmaceutical applications.

Chemical Structure and Physicochemical Profiling

The morpholine scaffold is highly valued in medicinal chemistry due to its favorable physicochemical properties. The oxygen atom acts as a hydrogen bond acceptor, while the nitrogen atom serves as both a hydrogen bond donor (in its secondary amine form) and an acceptor.

Structural Causality and Basicity

The presence of the electronegative oxygen atom at the 4-position exerts an electron-withdrawing inductive effect across the ring. Consequently, morpholines are significantly less basic (pKa ~8.3) than their piperidine analogs (pKa ~11). The addition of the 3-ethyl group introduces a slight electron-donating inductive effect (+I) and steric bulk adjacent to the nitrogen. This localized steric hindrance is highly advantageous in drug design, as it can restrict the conformational rotation of attached pharmacophores, locking molecules into bioactive conformations (e.g., in ATP-competitive kinase inhibitors)[2].

Physicochemical Data Summary

The following table synthesizes the quantitative data for the hydrochloride salt form, which is preferred over the free base due to its enhanced oxidative stability and aqueous solubility[1][3].

PropertyValue / Description
Chemical Formula C₆H₁₃NO · HCl (or C₆H₁₄ClNO)
Molecular Weight 151.63 g/mol (Salt); 115.18 g/mol (Free Base)
CAS Numbers 55265-24-2 (Racemic)[1]; 218594-88-8 ((S)-enantiomer)[3]; 218785-38-7 ((R)-enantiomer)[4]
Physical Appearance White to off-white crystalline solid[1]
Solubility Highly soluble in H₂O and polar protic solvents (MeOH, EtOH); insoluble in non-polar alkanes[1][5]
Storage Conditions Inert atmosphere, 2-8°C, protected from moisture (hygroscopic)[3]
GHS Classification H314 (Causes severe skin burns and eye damage)[3]

Synthetic Methodologies and Structural Derivation

Because the C3 position is a stereocenter, 3-ethylmorpholine exists as (R)- and (S)-enantiomers. Enantiopure synthesis is critical, as opposite enantiomers often exhibit vastly different target affinities in biological systems.

Enantioselective Synthesis via Amino Alcohol Cyclization

A highly robust, self-validating protocol for synthesizing (S)-3-ethylmorpholine hydrochloride begins with the chiral pool precursor, (2S)-2-aminobutan-1-ol[6].

Step-by-Step Protocol:

  • Sulfonylation (N-Protection): Dissolve (2S)-2-aminobutan-1-ol (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C. Dropwise add p-toluenesulfonyl chloride (1.05 equiv). Causality: The tosyl group protects the primary amine and increases the acidity of the N-H proton for subsequent alkylation[6].

  • N-Alkylation: React the resulting sulfonamide with 2-chloroethanol (excess) in the presence of a mild base (e.g., K₂CO₃) in acetonitrile at 50°C.

  • Base-Mediated Cyclization: Treat the intermediate with powdered KOH in anhydrous THF at room temperature. Causality: The strong base deprotonates the alcohol, driving an intramolecular S_N2 displacement of the tosyl-activated nitrogen (or via a transient aziridine intermediate) to close the morpholine ring[7].

  • Deprotection & Salt Formation: Remove the tosyl group using strong acidic conditions (e.g., HBr/AcOH or reductive cleavage), followed by treatment with ethereal HCl to precipitate (S)-3-ethylmorpholine hydrochloride as a crystalline solid.

SynthesisWorkflow A 1. (2S)-2-Aminobutan-1-ol B 2. Sulfonylation (TsCl, Et3N, DCM) A->B C 3. N-Alkylation (2-Chloroethanol) B->C D 4. Ring Cyclization (KOH, THF) C->D E 5. Deprotection & HCl Treatment D->E F (S)-3-Ethylmorpholine HCl E->F

Fig 1: Step-wise synthetic workflow of enantiopure (S)-3-Ethylmorpholine Hydrochloride.

Analytical Validation Protocols (E-E-A-T)

To ensure scientific integrity, synthesized batches must undergo rigorous structural and chiral validation.

NMR Characterization

Nuclear Magnetic Resonance (NMR) is used to confirm the regiochemistry of the ring closure.

  • Protocol: Dissolve 10 mg of the compound in 0.6 mL of D₂O (or CDCl₃ for the free base).

  • Key Markers: The ethyl group protons will appear as a distinct triplet (CH₃, ~0.9 ppm) and a multiplet (CH₂, ~1.4-1.6 ppm). The C3 methine proton (CH-N) will present as a complex multiplet around 3.0-3.2 ppm, shifted upfield relative to the oxygen-adjacent protons (C2, C6) which resonate around 3.5-4.0 ppm[8][9].

Chiral HPLC Validation

Enantiomeric excess (ee) must be determined to rule out racemization during the cyclization step.

  • Protocol: Use a Chiralcel OD-H or AS-H column (250 x 4.6 mm)[7].

  • Mobile Phase: Hexane / Isopropanol (typically 95:5 or 98:2 v/v).

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: UV at 210 nm (or derivatize with a UV-active chromophore like benzoyl chloride prior to injection if the native absorbance is too low).

  • Causality: The chiral stationary phase interacts differentially with the transient diastereomeric complexes formed by the (R) and (S) enantiomers, allowing for baseline resolution. A standard >98% ee is required for pharmaceutical intermediates[7].

Biochemical and Pharmaceutical Applications

Development of Brain-Penetrant mTOR Inhibitors

3-Ethylmorpholine is a critical structural motif in the design of next-generation, highly selective kinase inhibitors. A prime example is the development of PQR620 , a potent and brain-penetrable inhibitor of mTORC1/2[2]. During the rational design of PQR620, researchers utilized (R)-3-ethylmorpholine to replace standard morpholine rings. Causality: The steric bulk of the 3-ethyl group introduced specific steric demands that drastically reduced the molecule's binding affinity to off-target PI3K, while maintaining high affinity for the mTOR kinase domain. This single structural modification yielded a compound with excellent selectivity and the ability to cross the blood-brain barrier, making it a candidate for treating CNS disorders like tuberous sclerosis complex (TSC) and glioblastoma[2].

mTORPathway PI3K PI3K Pathway mTOR mTORC1 / mTORC2 (Kinase Targets) PI3K->mTOR Activates Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Promotes Autophagy Autophagy Induction (Neuroprotection) mTOR->Autophagy Inhibits Drug PQR620 (Contains 3-Ethylmorpholine) Drug->PI3K Steric Clash (No Binding) Drug->mTOR ATP-Competitive Inhibition

Fig 2: Mechanism of action of 3-ethylmorpholine-derived PQR620 in the mTOR signaling pathway.

Biochemical Probing and Enzyme Inhibition

Beyond synthetic chemistry, 3-ethylmorpholine hydrochloride exhibits direct biochemical reactivity. It has been utilized as a tryptic agent and biochemical probe. Studies indicate that it can react with the transition state of the enzyme trypsin , effectively inhibiting its proteolytic activity[1][10]. This property is leveraged in specialized chromatographic and forensic assays (e.g., viral and tissue detection) where controlling protease activity is paramount to preserving sample integrity[10].

References

  • Google Patents. "WO2010014939A1 - Pyrimidine compounds, compositions and methods of use." Google Patents.
  • Ghorai, M. K., et al. "Enantioselective Syntheses of Morpholines and Their Homologues via SN2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols." The Journal of Organic Chemistry, ACS Publications, 2009. Available at:[Link]

  • AWS Supporting Information. "Synthesis of Enantiopure 3-Substituted Morpholines." AWS. Available at: [Link]

  • DOI Green Chemistry. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." DOI. Available at: [Link]

  • Brandt, C., et al. "Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor." ACS Publications, 2018. Available at:[Link]

Sources

Exploratory

The Pharmacophoric Role of 3-Ethylmorpholine Hydrochloride in Targeted Kinase Inhibition: An In Vitro Mechanistic Guide

An In-Depth Technical Guide by a Senior Application Scientist While 3-Ethylmorpholine hydrochloride (CAS 55265-24-2) can exhibit direct biochemical activity—such as acting as a transition-state inhibitor of the serine pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide by a Senior Application Scientist

While 3-Ethylmorpholine hydrochloride (CAS 55265-24-2) can exhibit direct biochemical activity—such as acting as a transition-state inhibitor of the serine protease trypsin in specific diagnostic assays [1]—its primary significance in modern pharmacology lies in its role as a highly specialized structural building block. When integrated into advanced therapeutic scaffolds (such as triazines or pyrimidines), the 3-ethylmorpholine moiety acts as a pharmacophoric determinant . It fundamentally alters the in vitro mechanism of action (MoA) of the resulting molecules, driving extreme selectivity for the mechanistic target of rapamycin (mTOR) over structurally similar phosphoinositide 3-kinases (PI3K) [2].

This whitepaper dissects the structural biology, causality of target engagement, and the self-validating in vitro protocols required to profile 3-ethylmorpholine-derived kinase inhibitors.

Structural Biology & Mechanism of Target Engagement

The in vitro MoA of 3-ethylmorpholine-derived inhibitors is dictated by a precise balance of hydrogen bonding and steric exclusion within the kinase ATP-binding pocket.

  • Hinge Region Anchoring: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. In vitro co-crystallization and docking studies reveal that this oxygen forms a tight hydrogen bond with the backbone amide of Val2240 in the mTOR hinge region (or Val851 in PI3Kα) [2].

  • Steric Exclusion (The Selectivity Driver): The addition of the ethyl group at the 3-position is the master switch for selectivity. In pan-PI3K inhibitors, an unsubstituted morpholine fits comfortably into both the PI3K and mTOR pockets. However, the 3-ethyl substitution introduces significant steric bulk. In mTOR, this ethyl group points toward the solvent-exposed region, engaging in favorable hydrophobic interactions with Met2345. Conversely, in PI3K, the exact same ethyl group creates a severe steric clash within the tighter ATP pocket, completely abrogating PI3K affinity [3].

G A 3-Ethylmorpholine Moiety B H-Bonding (Oxygen) Val2240 (mTOR Hinge) A->B C Steric Bulk (3-Ethyl) Solvent-Exposed Region A->C D High mTOR Affinity B->D C->D E Steric Clash in PI3K ATP Pocket C->E G Selective mTORC1/2 Inhibition D->G F Low PI3K Affinity E->F F->G

Logical flow of 3-ethylmorpholine-induced kinase selectivity via steric and electronic interactions.

Quantitative Structure-Activity Relationship (SAR)

The impact of the 3-ethylmorpholine substitution on in vitro kinase activity is profound. As summarized in the table below, increasing the steric demand at the 3-position shifts the molecule from a pan-PI3K inhibitor to a highly selective mTORC1/2 inhibitor.

Pharmacophore MoietymTOR Kinase IC₅₀ (nM)PI3Kα Kinase IC₅₀ (nM)Selectivity Ratio (PI3Kα / mTOR)Target Profile
Unsubstituted Morpholine~93.4~15.60.16xPan-PI3K / Weak mTOR
(R)-3-Methylmorpholine~4.7>100>21.0xSelective mTORC1/2
(R)-3-Ethylmorpholine <5.0 >>500 >100.0x Highly Selective mTORC1/2

(Data synthesized from structural activity relationship studies of triazine-based inhibitors[2], [3])

In Vitro Mechanistic Profiling Protocols

To rigorously validate the mechanism of action of a 3-ethylmorpholine-derived compound, researchers must employ a self-validating system: biochemical assays to prove the structural theory, followed by cellular assays to confirm the physiological translation.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: To quantify the biochemical IC₅₀ and validate the steric exclusion mechanism at the orthosteric ATP site.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 3 mM MnCl₂, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20).

    • Causality: MnCl₂ and MgCl₂ are essential divalent cations that coordinate ATP in the kinase active site, mimicking the physiological conditions required for catalysis.

  • Compound Serial Dilution: Dilute the 3-ethylmorpholine derivative in 100% DMSO, then transfer to the aqueous buffer ensuring a final DMSO concentration of <1%.

    • Causality: Keeping DMSO strictly below 1% prevents solvent-induced denaturation of the recombinant kinase.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant mTOR (or PI3K) with the compound for 30 minutes at room temperature.

    • Causality: This allows the 3-ethylmorpholine moiety to achieve equilibrium binding in the ATP pocket before the competitive substrate is introduced.

  • Reaction Initiation: Add ATP (strictly at the predetermined Kₘ value for the specific kinase) and the fluorescently labeled substrate (e.g., GFP-4E-BP1).

    • Causality: Running the assay exactly at the ATP Kₘ ensures that the competitive nature of the inhibitor is accurately measured (where IC₅₀ ≈ Kᵢ), preventing artifactual competition from excess ATP.

  • Detection: Add the Terbium-labeled anti-phospho antibody and EDTA.

    • Causality: EDTA instantly chelates the Mg²⁺/Mn²⁺, halting the kinase reaction. Time-resolved FRET is then measured to quantify substrate phosphorylation.

Protocol B: Cellular Pathway Deconvolution via Western Blotting

Purpose: To confirm that the biochemical selectivity of the 3-ethylmorpholine moiety translates into living cells, specifically differentiating between PI3K and mTORC2 inhibition.

  • Cell Seeding & Starvation: Seed A2058 melanoma cells in 6-well plates. After 24h, switch to serum-free media overnight.

    • Causality: Serum starvation reduces basal, noisy PI3K/mTOR signaling, creating a clean baseline to observe specific pathway reactivation.

  • Compound Treatment: Treat cells with varying concentrations of the inhibitor for 1 hour.

  • Pathway Stimulation: Stimulate cells with 50 ng/mL IGF-1 for 15 minutes.

    • Causality: IGF-1 strongly activates the PI3K/AKT/mTOR cascade via Receptor Tyrosine Kinases (RTKs), providing a robust dynamic range to observe inhibition.

  • Lysis and Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (NaF and Na₃VO₄).

    • Causality: Phosphatase inhibitors are critical to preserve the highly transient phosphorylation states of Akt and S6 during the extraction process.

  • Immunoblotting Analysis: Probe for p-Akt (Ser473) , p-Akt (Thr308) , and p-S6 (Ser235/236) .

    • Causality (The Self-Validating Step): Ser473 is phosphorylated exclusively by mTORC2, while Thr308 is phosphorylated by PDK1 (downstream of PI3K). A selective drop in Ser473, with Thr308 remaining intact, definitively proves that the 3-ethylmorpholine derivative is selectively inhibiting mTOR over PI3K in vitro [2].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT (PKB) PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K / p-S6 mTORC1->S6K mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 Inhibitor 3-Ethylmorpholine Derivative Inhibitor->mTORC1 Inhibitor->mTORC2

PI3K/AKT/mTOR signaling cascade illustrating dual mTORC1/2 inhibition by 3-ethylmorpholine derivatives.

In Vitro ADME Implications of the 3-Ethylmorpholine Moiety

Beyond target binding, the 3-ethyl substitution dramatically alters the in vitro pharmacokinetic profile of the parent molecule:

  • CYP450 Stability: Unsubstituted or dimethyl-substituted morpholines are rapidly depleted by CYP1A1 in human hepatocyte stability assays. The mono-substitution of the 3-ethyl group sterically protects the morpholine ring from oxidative metabolism, significantly prolonging the in vitro half-life [2].

  • Blood-Brain Barrier (BBB) Permeability: In vitro TransWell assays utilizing MDCK-hMDR1 cell lines demonstrate that the lipophilicity added by the ethyl group enhances passive cellular permeability while simultaneously avoiding P-glycoprotein (P-gp) efflux, enabling excellent CNS penetration for neurological applications [2].

References

  • 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. ACS Publications (Journal of Medicinal Chemistry). Retrieved from:[Link]

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. ACS Publications (ACS Medicinal Chemistry Letters). Retrieved from:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Molecular Weight and Exact Mass Determination of 3-Ethylmorpholine Hydrochloride

Introduction: The Foundational Importance of Mass in Chemical Identification In the landscape of chemical research and pharmaceutical development, the unambiguous identification and characterization of a molecule are par...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Foundational Importance of Mass in Chemical Identification

In the landscape of chemical research and pharmaceutical development, the unambiguous identification and characterization of a molecule are paramount. For a compound such as 3-Ethylmorpholine hydrochloride, a versatile intermediate in organic synthesis, its fundamental properties dictate its reactivity, purity, and suitability for downstream applications.[1] Among the most critical of these properties are its molecular weight and exact mass. While often used interchangeably in conversation, these two parameters are distinct and provide complementary information essential for structural elucidation and formula confirmation.

This guide provides a comprehensive framework for the determination of these values for 3-Ethylmorpholine hydrochloride. We will delve into the theoretical distinctions between molecular weight and exact mass, present detailed, field-proven protocols for their experimental determination, and explain the synergistic logic of employing multiple analytical techniques to establish a self-validating system of characterization. This approach is designed to ensure the highest degree of scientific integrity, a non-negotiable standard for researchers, scientists, and drug development professionals.

Part 1: Theoretical Foundations - Molecular Weight vs. Exact Mass

Before proceeding to experimental design, it is crucial to understand the theoretical underpinnings of the two key mass-related parameters for 3-Ethylmorpholine hydrochloride (Chemical Formula: C₆H₁₄ClNO).

  • Molecular Weight (or Molar Mass): This value represents the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. It is calculated using the standard atomic weights found on the periodic table. For instance, the atomic weight of chlorine is approximately 35.45 amu, accounting for the natural prevalence of both ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[2][3] The molecular weight is typically expressed in grams per mole ( g/mol ) and is the relevant value for stoichiometric calculations in bulk chemical reactions.

  • Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³⁵Cl). This is the value that is directly measured by a mass spectrometer.[4] High-resolution mass spectrometry can measure this value with extreme precision, often to within a few parts per million (ppm), allowing for the confident determination of a molecule's elemental formula.[5][6]

The calculated theoretical values for 3-Ethylmorpholine hydrochloride are summarized below.

ParameterDefinitionCalculation BasisCalculated Value
Chemical Formula The elemental composition of the molecule.C₆H₁₄ClNOC₆H₁₄ClNO
Molecular Weight Average mass based on natural isotopic abundance.(6 * 12.011) + (14 * 1.008) + (1 * 35.453) + (1 * 14.007) + (1 * 15.999)151.64 g/mol
Exact Mass Mass based on the most abundant isotope of each element.(6 * 12.000000) + (14 * 1.007825) + (1 * 35.068853) + (1 * 14.003074) + (1 * 15.994915)151.081847 Da

Part 2: A Synergistic Workflow for Unambiguous Characterization

Relying on a single analytical technique for structural confirmation is insufficient. A robust and trustworthy characterization workflow employs orthogonal (complementary) methods that validate each other. The data from high-resolution mass spectrometry confirms the elemental composition via exact mass, while elemental analysis independently verifies the percentage composition of the bulk sample. This synergistic approach forms a self-validating system.

G cluster_0 Synthesis & Purification cluster_1 Structural & Mass Analysis cluster_2 Final Confirmation Synthesis Chemical Synthesis of 3-Ethylmorpholine HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification HRMS High-Resolution MS (Exact Mass Determination) Purification->HRMS Provides Elemental Comp. Elemental Elemental Analysis (Formula Validation) Purification->Elemental Provides % Composition Confirmation Confirmed Identity & Purity HRMS->Confirmation Elemental->Confirmation

Caption: Synergistic workflow for chemical characterization.

Part 3: Experimental Protocols

The following protocols are designed to provide the accurate data required for the definitive characterization of 3-Ethylmorpholine hydrochloride.

Protocol 1: Exact Mass Determination by High-Resolution Mass Spectrometry (HRMS)

Causality: The goal of this experiment is to measure the exact mass of the protonated parent ion with high accuracy (< 5 ppm).[5] This level of precision is often sufficient to confirm the molecular formula, as very few elemental combinations will match the measured mass.[7] Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar molecules like hydrochloride salts, minimizing fragmentation and maximizing the signal of the parent ion. A Time-of-Flight (TOF) analyzer is ideal for achieving high resolution and mass accuracy.[8]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-Ethylmorpholine hydrochloride.

    • Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol or a water/acetonitrile mixture) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of ~1-10 µg/mL for direct infusion analysis.

  • Instrument Calibration:

    • Perform a multi-point calibration of the mass spectrometer across the desired mass range using a well-characterized calibration solution.

    • Expert Insight: For the highest accuracy, employ a 'lock mass' or internal calibrant.[6] This involves introducing a known compound continuously alongside the analyte, allowing the instrument to correct for any mass drift during the analysis in real-time.

  • Data Acquisition:

    • Instrument: ESI-TOF Mass Spectrometer.

    • Ionization Mode: Positive Ion Mode. This is chosen to detect the protonated molecule, [M+H]⁺, where M is the free base (3-Ethylmorpholine). The hydrochloride salt will readily dissociate in solution, and the free amine will be protonated.

    • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Mass Range: Scan a mass range that comfortably brackets the expected ion, for example, m/z 50-500.

    • Data Collection: Acquire data for 1-2 minutes to obtain a stable signal and generate an averaged spectrum.

  • Data Analysis:

    • The expected ion is the protonated free base [C₆H₁₃NO + H]⁺.

    • Calculated Exact Mass of [M+H]⁺: 152.11244 Da.

    • Identify the peak in the spectrum corresponding to this m/z value.

    • Calculate the mass error in parts per million (ppm) using the formula:

      • ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10⁶

    • A mass error of < 5 ppm provides strong evidence for the proposed elemental formula.

Protocol 2: Empirical Formula Validation by Combustion Elemental Analysis

Causality: This classic technique provides an independent, quantitative measure of the mass percentage of carbon, hydrogen, and nitrogen in the compound.[9] It serves as an orthogonal validation of the molecular formula derived from HRMS. For publication in most chemical journals and for regulatory filings, elemental analysis data that falls within ±0.4% of the theoretical values is considered strong proof of purity and composition.[10][11]

Methodology:

  • Sample Preparation:

    • Ensure the 3-Ethylmorpholine hydrochloride sample is completely dry and free of residual solvent. Drying under high vacuum is recommended.

    • Using a microbalance, precisely weigh 1-2 mg of the sample into a tin capsule. Record the exact weight.

  • Instrumentation:

    • Utilize a calibrated CHN (Carbon, Hydrogen, Nitrogen) Elemental Analyzer.

  • Analysis:

    • Place the sealed tin capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The sample undergoes high-temperature combustion in an oxygen-rich environment, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

    • These combustion products are separated and quantified by thermal conductivity or infrared detectors.[12]

  • Data Analysis:

    • The instrument software will calculate the weight percentages of C, H, and N.

    • Perform the analysis in triplicate to ensure precision and accuracy.

    • Compare the average experimental percentages to the theoretical values calculated for C₆H₁₄ClNO.

Part 4: Data Synthesis and Interpretation

The convergence of data from both HRMS and elemental analysis provides a powerful and self-validating confirmation of the compound's identity.

AnalysisParameterTheoretical ValueExperimental Target
HRMS Exact Mass of [M+H]⁺152.11244 DaMeasured mass ± 5 ppm
Elemental Analysis % Carbon47.52%47.52% ± 0.4%
% Hydrogen9.31%9.31% ± 0.4%
% Chlorine23.38%N/A (by CHN)
% Nitrogen9.24%9.24% ± 0.4%
% Oxygen10.55%N/A (by CHN)

When the high-resolution mass measurement confirms the elemental formula C₆H₁₄NO (for the protonated free base) and the combustion analysis concurrently validates the percentage composition of C, H, and N for the bulk hydrochloride salt, the identity of 3-Ethylmorpholine hydrochloride is established with a high degree of scientific certainty.

References

  • TIGP. Application of Mass Spectrometry on Small Molecule Analysis. [Link]

  • PubChem. 3-O-Ethylmorphine hydrochloride | C19H24ClNO3 | CID 5360692. [Link]

  • Chemistry LibreTexts. 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]

  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]

  • The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]

  • National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. [Link]

  • INFINITIA Industrial Consulting. Elemental analysis and chemical composition. [Link]

  • Infinita Lab. Elemental Analysis Uses Guide | ICP, XRF, OES & CHNS Applications. [Link]

  • brainly.com. [FREE] How do you find the molecular weight of HCl?. [Link]

  • PubChem. Hydrochloride salt | C42H60N2O6 | CID 76702351. [Link]

  • YouTube. Molar Mass / Molecular Weight of HCl : Hydrochloric acid. [Link]

  • Quora. How to determine the molecular weight of HCL acid. [Link]

  • Laboratory Notes. Hydrogen Chloride (HCl) Molecular Weight Calculation. [Link]

Sources

Exploratory

Solubility profile of 3-Ethylmorpholine hydrochloride in aqueous and organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-Ethylmorpholine Hydrochloride in Aqueous and Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Ethylmorpholine Hydrochloride in Aqueous and Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3-Ethylmorpholine hydrochloride (CAS No: 55265-24-2), a key intermediate in the synthesis of pharmaceuticals, dyes, and rubber accelerators.[1] Recognizing the critical role of solubility in process development, formulation, and bioavailability, this document synthesizes known qualitative solubility data with a robust theoretical framework and detailed experimental protocols. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for the precise determination of this compound's solubility in various solvent systems. The guide emphasizes the causality behind experimental choices and provides self-validating systems for generating reliable and reproducible data.

Introduction to 3-Ethylmorpholine Hydrochloride

3-Ethylmorpholine hydrochloride is a substituted morpholine derivative presented as a white to off-white crystalline solid.[1][2] Its molecular structure, featuring a hydrophilic morpholine ring and a moderately hydrophobic ethyl group, results in a nuanced solubility profile that is highly dependent on the solvent system. As a hydrochloride salt, it is generally expected to exhibit significant aqueous solubility due to its ionic nature.[2] Understanding its solubility in both aqueous and organic media is paramount for its effective use in organic synthesis and pharmaceutical applications.[1]

Physicochemical Properties:

PropertyValueSource
CAS Number 55265-24-2[1][2]
Molecular Formula C6H14ClNO[1]
Molecular Weight 151.63 g/mol [1]
Appearance Off-white to light brown colored solid[1]
Boiling Point 156-158°C[1]
Density 0.955 g/cm³[1]

Qualitative Solubility Profile

Existing data provides a qualitative understanding of 3-Ethylmorpholine hydrochloride's solubility. This information is crucial for initial solvent screening and for designing more rigorous quantitative studies.

Table 1: Qualitative Solubility of 3-Ethylmorpholine Hydrochloride

Solvent ClassSolventSolubilityReference
Aqueous WaterSoluble[2]
Polar Protic MethanolSoluble[1]
Polar Aprotic Chloroform (CHCl3)Soluble[1]

The solubility in water is attributed to the ionic character of the hydrochloride salt and the hydrogen bonding potential of the morpholine oxygen and the protonated amine.[2] Its solubility in polar organic solvents like methanol and chloroform indicates that the organic character of the molecule also plays a significant role.

Theoretical Framework for Solubility

The solubility of 3-Ethylmorpholine hydrochloride is governed by the interplay of its ionic nature, the polarity of the solvent, and environmental factors such as temperature and pH.

Impact of pH on Aqueous Solubility

As a salt of a weak base (3-Ethylmorpholine) and a strong acid (HCl), the aqueous solubility of 3-Ethylmorpholine hydrochloride is significantly influenced by pH. In acidic to neutral solutions, the compound will exist predominantly in its protonated, ionic form, which is highly water-soluble. As the pH increases towards the pKa of the 3-Ethylmorpholine conjugate acid, the equilibrium will shift towards the un-ionized, free base form, which is expected to be less water-soluble.

Influence of Solvent Polarity

The principle of "like dissolves like" is central to understanding the solubility of 3-Ethylmorpholine hydrochloride in organic solvents.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can effectively solvate both the cation (protonated 3-Ethylmorpholine) and the chloride anion through ion-dipole interactions and hydrogen bonding. High solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile): These solvents have dipoles that can solvate the cation, but they are less effective at solvating the chloride anion compared to protic solvents. Moderate solubility is anticipated.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents lack the ability to effectively solvate ions, and therefore, the solubility of 3-Ethylmorpholine hydrochloride is expected to be very low in these media.

Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature. This relationship can be quantified using the van't Hoff equation. Determining the temperature dependence of solubility is critical for applications such as crystallization and purification.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and reproducibility.[3] The following protocol provides a robust framework for generating high-quality, quantitative solubility data for 3-Ethylmorpholine hydrochloride.

Objective

To determine the equilibrium solubility of 3-Ethylmorpholine hydrochloride in a range of aqueous and organic solvents at a controlled temperature.

Materials
  • 3-Ethylmorpholine hydrochloride (>99% purity)

  • Selected solvents (analytical grade):

    • Deionized water

    • pH-buffered aqueous solutions (e.g., pH 2, 4, 7, 9)

    • Methanol

    • Ethanol

    • Acetone

    • Ethyl Acetate

    • Dichloromethane

    • Hexane

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Ethylmorpholine hydrochloride to a known volume of each solvent in sealed glass vials. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points until the concentration plateaus.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid crystallization upon cooling.

    • Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask.

    • Accurately dilute the filtered sample with the appropriate mobile phase for HPLC analysis.

    • Quantify the concentration of 3-Ethylmorpholine hydrochloride in the diluted sample using a validated HPLC method with a calibration curve.

  • Data Analysis and Reporting:

    • Calculate the solubility from the measured concentration and the dilution factor. Express the results in mg/mL or mol/L.

    • Perform each experiment in triplicate to ensure reproducibility and report the results as the mean ± standard deviation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Analysis prep1 Add excess 3-Ethylmorpholine HCl to solvent prep2 Seal vials prep1->prep2 equil1 Place in thermostatic shaker bath (e.g., 25°C) prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sample1 Settle undissolved solid equil2->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify concentration by HPLC sample3->sample4 data1 Calculate solubility (mg/mL or mol/L) sample4->data1 data2 Report mean ± SD (n=3) data1->data2

Caption: Isothermal Shake-Flask Method Workflow.

Interrelation of Physicochemical Properties and Solubility

The solubility of 3-Ethylmorpholine hydrochloride is not an isolated property but rather a consequence of its fundamental molecular characteristics. Understanding these relationships is key to predicting its behavior in different systems.

G Solubility Solubility Profile Structure Molecular Structure (C6H14ClNO) Ionic Ionic Character (Hydrochloride Salt) Structure->Ionic pKa pKa Structure->pKa logP logP (Hydrophobicity) Structure->logP MP Melting Point Structure->MP Ionic->Solubility influences pKa->Solubility influences logP->Solubility influences MP->Solubility influences Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility determines Temp Temperature Temp->Solubility determines pH pH (Aqueous) pH->Solubility determines pH->Ionic affects

Caption: Factors Influencing Solubility Profile.

Conclusion

References

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Pharmacokinetics and Bioavailability of 3-Ethylmorpholine Hydrochloride Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The morpholine ring is a cornerstone in medicinal chemistry, prized for its ability to enhance physicochemical and pharmacokinetic propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a cornerstone in medicinal chemistry, prized for its ability to enhance physicochemical and pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[1][2] This guide provides an in-depth technical framework for the comprehensive evaluation of the pharmacokinetic (PK) and bioavailability profiles of novel 3-Ethylmorpholine hydrochloride derivatives. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and delve into the causality behind experimental design, ensuring each step is part of a self-validating system. We will explore the critical sequence of in vitro assays and in vivo studies, from initial metabolic stability screens to definitive rodent PK studies, culminating in the robust analysis of key parameters that inform clinical potential.

The Strategic Importance of the Morpholine Scaffold

The morpholine heterocycle is frequently incorporated into drug candidates to modulate their absorption, distribution, metabolism, and excretion (ADME) profiles.[2] Its weak basicity and potential for hydrogen bonding can improve aqueous solubility and permeability.[1][3] Derivatives of 3-Ethylmorpholine hydrochloride are of interest for their potential therapeutic activities, but their success is contingent upon achieving a favorable pharmacokinetic profile. A molecule's efficacy is not solely dependent on its interaction with a biological target; it must reach that target in sufficient concentration and for an adequate duration. Therefore, a rigorous, early-stage assessment of ADME properties is not just a regulatory requirement but a critical step to mitigate risk and guide rational drug design.[4][5]

Foundational In Vitro ADME Profiling: Predicting In Vivo Behavior

Early-stage in vitro ADME assays are indispensable for modern drug development.[4] They provide crucial insights that guide candidate selection, optimize molecular structures, and mitigate the risk of late-stage failures.[5] These assays are designed to be high-throughput, cost-effective, and predictive of the compound's behavior in a complex biological system.[4][6]

Metabolic Stability: The First Pass at Clearance

Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. The liver is the body's primary site for drug metabolism, and enzymes within it, particularly the Cytochrome P450 (CYP) family, are responsible for the clearance of approximately 60% of marketed drugs.[7][8] We assess this using subcellular fractions like liver microsomes.[7][9]

  • Preparation : Human Liver Microsomes (HLM) are thawed at 37°C and diluted in a 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[7][10]

  • Cofactor Addition : The reaction is initiated by adding the critical cofactor, NADPH, at a final concentration of 1 mM.[7][9] The "minus cofactor" control is essential to distinguish enzymatic degradation from chemical instability.

  • Incubation : The test compound (e.g., a 3-Ethylmorpholine derivative) is added at a final concentration of 1 µM and incubated at 37°C.[7]

  • Time-Point Sampling : Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[7]

  • Reaction Termination : The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile, which precipitates the microsomal proteins.[9] An internal standard is included in the quench solution for accurate quantification.[11]

  • Analysis : After centrifugation, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the depletion of the parent compound over time.[9]

Causality : The rate of disappearance of the test compound allows for the calculation of the in vitro half-life (t½) and intrinsic clearance (CLint). A high clearance in this assay often predicts rapid hepatic clearance in vivo, potentially leading to poor oral bioavailability.

Cell Permeability: Crossing the Intestinal Barrier

For an orally administered drug to be effective, it must first be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[12][13] Caco-2 cells, a human colon cancer line, differentiate into a monolayer of polarized cells that mimic the intestinal epithelial barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[13][]

  • Cell Culture : Caco-2 cells are seeded on semipermeable polycarbonate inserts in a transwell plate and cultured for approximately 21 days to form a confluent, differentiated monolayer.[]

  • Monolayer Integrity Check : The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-defined threshold (e.g., ≥200 Ω x cm²) are used.[15]

  • Transport Study :

    • A-to-B Transport (Apical to Basolateral) : The test compound (e.g., 10 µM) is added to the apical (A) side, which represents the intestinal lumen.[] Samples are collected from the basolateral (B) side, representing the blood, over a period of 2 hours.[13]

    • B-to-A Transport (Basolateral to Apical) : In a parallel experiment, the compound is added to the basolateral side, and samples are collected from the apical side.[13]

  • Quantification : The concentration of the compound in the collected samples is determined by LC-MS/MS analysis.

  • Data Analysis : The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then determined by dividing the Papp (B-A) by the Papp (A-B).

Causality : A high Papp (A-B) value suggests good passive absorption. An efflux ratio greater than 2 indicates that the compound is a substrate of an efflux transporter (like P-gp), which actively pumps the drug back into the intestinal lumen, thereby limiting its absorption and bioavailability.

Plasma Protein Binding (PPB): The Free Drug Hypothesis

Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin.[16] According to the "free drug hypothesis," only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be cleared.[17] High plasma protein binding can significantly reduce a drug's efficacy and affect its pharmacokinetic properties.[18] Equilibrium dialysis is the gold standard method for determining the extent of PPB.[16][19]

  • Device Setup : A RED device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that retains proteins but allows small molecules to pass freely.[16]

  • Sample Loading : Plasma from the target species (e.g., human, rat) is spiked with the test compound and added to one chamber. Isotonic buffer (PBS, pH 7.4) is added to the other chamber.[18]

  • Equilibration : The device is incubated at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[17][20]

  • Sampling and Matrix Matching : After incubation, equal aliquots are taken from both the plasma and buffer chambers. To ensure accurate comparison during analysis, the plasma sample is mixed with clean buffer, and the buffer sample is mixed with clean plasma.[17]

  • Analysis : The samples undergo protein precipitation, and the concentration of the test compound in the supernatant from both chambers is quantified by LC-MS/MS.

  • Calculation : The percentage of bound drug is calculated from the concentrations measured in the plasma and buffer chambers at equilibrium.

Causality : A high percentage of plasma protein binding (>99%) means that only a very small fraction of the drug is free to exert its pharmacological effect. This information is critical for interpreting efficacy and toxicity data and for predicting human dose.

In Vivo Pharmacokinetic Evaluation: The Whole System View

While in vitro assays are predictive, in vivo studies are essential to understand how a compound behaves in a complete biological system.[21][22] These studies provide definitive data on a drug's ADME profile and allow for the calculation of critical pharmacokinetic parameters.[21][23]

Study Design: A Rodent Model

Preclinical PK studies are typically conducted in rodent models, such as Sprague-Dawley rats.[21][24] The study design must be robust to yield clear, interpretable data.

  • Animal Model : Male Sprague-Dawley rats (n=3-5 per group) are commonly used.[24]

  • Administration Routes : To determine absolute oral bioavailability, two groups are required:

    • Intravenous (IV) Bolus : A single dose (e.g., 1-2 mg/kg) is administered directly into the systemic circulation (e.g., via the tail vein). This serves as the 100% bioavailability reference.

    • Oral Gavage (PO) : A single dose (e.g., 5-10 mg/kg) is administered directly into the stomach.

  • Blood Sampling : Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing : Plasma is separated by centrifugation and stored at -80°C until analysis.

Causality : The IV dose provides the fundamental clearance and distribution parameters. The PO dose, when compared to the IV dose, reveals the extent of oral absorption and the impact of first-pass metabolism.

Bioanalytical Method: LC-MS/MS Quantification

Accurate quantification of the drug in plasma is the bedrock of any PK study. LC-MS/MS is the preferred technique due to its superior sensitivity, specificity, and speed.[25][26] A robust bioanalytical method must be validated according to regulatory guidelines.[27]

  • Accuracy & Precision : The method must accurately and precisely measure the drug concentration. This is tested using Quality Control (QC) samples at low, medium, and high concentrations.[26][28]

  • Selectivity : The method must be able to distinguish the analyte from endogenous matrix components and potential metabolites.[26][27]

  • Linearity : The detector response must be linear across a defined concentration range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).[26][29]

  • Matrix Effect : The potential for components in the plasma matrix to suppress or enhance the ionization of the analyte must be evaluated.[27]

  • Stability : The stability of the analyte must be confirmed under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).[25]

Data Visualization and Analysis Workflow

A clear workflow ensures that data is processed consistently and accurately from the in vivo phase through to final parameter calculation.

G cluster_0 In-Life Phase cluster_1 Bioanalysis Phase cluster_2 Pharmacokinetic Analysis Phase Dosing Animal Dosing (IV and PO Routes) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing & Storage Sampling->Processing SampleAnalysis Analysis of Study Samples Processing->SampleAnalysis MethodVal LC-MS/MS Method Validation MethodVal->SampleAnalysis Concentration Generate Plasma Concentration-Time Data SampleAnalysis->Concentration NCA Non-Compartmental Analysis (NCA) Concentration->NCA Params Calculate PK Parameters (AUC, CL, Vd, t½) NCA->Params Bioavailability Calculate Oral Bioavailability (F%) Params->Bioavailability

Caption: Workflow for an in vivo pharmacokinetic study.

Pharmacokinetic Data Interpretation: From Numbers to Insights

The plasma concentration-time data is analyzed using Non-Compartmental Analysis (NCA), a model-independent method that provides key PK parameters directly from the observed data.[30][31][32]

Key Pharmacokinetic Parameters

The following table summarizes the essential parameters derived from NCA and their significance.

ParameterNameDescriptionSignificance
Cmax Maximum ConcentrationThe highest observed drug concentration in plasma.Related to efficacy and potential acute toxicity.[33]
Tmax Time to CmaxThe time at which Cmax is reached after extravascular administration.Indicates the rate of drug absorption.[32]
AUC Area Under the CurveThe total drug exposure over time.[33]The most important parameter for assessing total exposure and bioavailability.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.Indicates the body's efficiency in eliminating the drug.[8]
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Terminal Half-LifeThe time required for the plasma concentration to decrease by half.Determines the dosing interval and time to reach steady-state.[34]
Calculating Oral Bioavailability (F%)

Absolute oral bioavailability (F) is the fraction of the orally administered dose that reaches the systemic circulation unchanged. It is calculated by comparing the dose-normalized AUC from the oral dose to that from the IV dose.

Formula: F(%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

A low F% (<30%) can be due to poor absorption, high first-pass metabolism, or a combination of both.

Strategies for Bioavailability Enhancement

If a promising 3-Ethylmorpholine derivative exhibits poor oral bioavailability, several strategies can be employed. The choice of strategy depends on whether the limitation is due to poor solubility or extensive metabolism.[35][36]

G cluster_sol Solubility-Limited cluster_met Metabolism-Limited start Poor Oral Bioavailability (F%) sol_check Is the compound poorly soluble? start->sol_check salt Salt Formation (e.g., HCl salt) sol_check->salt Yes amorph Amorphous Solid Dispersions sol_check->amorph Yes particle Particle Size Reduction (Micronization) sol_check->particle Yes met_check Is metabolic clearance high? sol_check->met_check No prodrug Prodrug Approach met_check->prodrug Yes chem_mod Chemical Modification (Block metabolic 'soft spots') met_check->chem_mod Yes

Caption: Decision tree for bioavailability enhancement strategies.

  • Salt Formation : For ionizable compounds, forming a salt (like the hydrochloride salt already in the parent structure) can dramatically improve dissolution rate and solubility.[35]

  • Amorphous Solid Dispersions : Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and enhance solubility.

  • Particle Size Reduction : Techniques like micronization increase the surface area of the drug particles, leading to faster dissolution.[37]

  • Chemical Modification : If a specific metabolic "soft spot" is identified on the molecule, medicinal chemists can modify the structure at that position to block enzymatic degradation.

Conclusion

The pharmacokinetic and bioavailability assessment of 3-Ethylmorpholine hydrochloride derivatives is a multi-faceted process that requires a synergistic application of in vitro and in vivo methodologies. By understanding the "why" behind each experimental choice—from the necessity of a minus-cofactor control in a microsomal assay to the rationale for matrix matching in a PPB study—researchers can generate high-quality, self-validating data. This rigorous, hypothesis-driven approach does not merely fulfill regulatory expectations; it provides the critical insights needed to identify and advance drug candidates with the highest probability of clinical success.

References

Sources

Exploratory

An In-depth Technical Guide to the Toxicity and In Vivo Safety Profile of Ethylmorpholine Isomers

Disclaimer: This technical guide addresses the toxicity and in vivo safety profile of ethylmorpholine. The initial topic of interest was 3-Ethylmorpholine hydrochloride . However, a comprehensive search of publicly avail...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This technical guide addresses the toxicity and in vivo safety profile of ethylmorpholine. The initial topic of interest was 3-Ethylmorpholine hydrochloride . However, a comprehensive search of publicly available scientific literature and toxicological databases reveals a significant lack of safety and toxicity data for this specific isomer.

In the interest of providing a scientifically grounded and useful document for researchers and drug development professionals, this guide will focus on the well-studied structural isomer, N-Ethylmorpholine (also known as 4-Ethylmorpholine; CAS No. 100-74-3) . The data presented for N-Ethylmorpholine can serve as a valuable reference point for understanding the potential hazards of its isomers, a common practice in initial toxicological assessments known as "read-across." It must be stressed that while structurally similar, the toxicological profiles of isomers can differ, and this guide should not be considered a direct safety assessment of 3-Ethylmorpholine hydrochloride.

Executive Summary

N-Ethylmorpholine is a colorless, flammable liquid with a range of industrial applications, including use as a solvent, a catalyst in polyurethane foam production, and an intermediate in the synthesis of pharmaceuticals and other chemicals. Its toxicological profile is characterized by moderate acute toxicity via oral and inhalation routes and higher toxicity via dermal exposure. It is classified as corrosive to skin and capable of causing severe, irreversible eye damage.[1] Currently, there is a notable absence of publicly available data regarding its long-term effects, including genotoxicity, carcinogenicity, and reproductive toxicity. This guide synthesizes the available data on N-Ethylmorpholine, outlines the standard experimental protocols used to assess such endpoints, and provides a framework for approaching the safety assessment of this class of compounds.

Chemical Identity of Ethylmorpholine Isomers

To clarify the distinction, the chemical structures of 3-Ethylmorpholine and N-Ethylmorpholine are shown below. This guide focuses on N-Ethylmorpholine, where the ethyl group is attached to the nitrogen atom.

  • 3-Ethylmorpholine: The ethyl group is attached to a carbon atom adjacent to the oxygen atom in the morpholine ring.

  • N-Ethylmorpholine (4-Ethylmorpholine): The ethyl group is attached to the nitrogen atom of the morpholine ring.

Preclinical Safety Profile of N-Ethylmorpholine (CAS: 100-74-3)

The safety profile of N-Ethylmorpholine has been primarily characterized through acute toxicity and local tolerance studies.

Acute Toxicity

N-Ethylmorpholine exhibits moderate acute toxicity. The primary routes of concern for industrial and laboratory exposure are inhalation and dermal contact. The following table summarizes the key acute toxicity values found in animal studies.

Endpoint Species Route Value Reference(s)
LD₅₀RatOral1780 mg/kg[1][2][3]
LD₅₀RabbitDermal900 mg/kg[1][2]
LC₅₀RatInhalation18000 mg/m³ (2 hours)[2]
LC₁₇RatInhalation2000 ppm (4 hours)[4]

LD₅₀: Median Lethal Dose; LC₅₀: Median Lethal Concentration.

Expert Interpretation: The data indicates that N-Ethylmorpholine is "Harmful if swallowed" and "Toxic in contact with skin" according to GHS classification.[1] The dermal LD₅₀ in rabbits is significantly lower than the oral LD₅₀ in rats, highlighting the skin as a critical route of exposure. Systemic toxicity can result from dermal absorption.[5]

Skin and Eye Irritation & Corrosion

N-Ethylmorpholine is a potent irritant and is classified as corrosive.

  • Skin Corrosion/Irritation: In animal studies using rabbits, the application of N-Ethylmorpholine resulted in severe skin irritation and necrosis.[1][6] It is classified as Category 1B, causing severe skin burns and damage.[2]

  • Serious Eye Damage/Irritation: The substance is classified as causing severe, irreversible eye damage (Category 1).[2] Direct contact can lead to chemical burns and potential blindness.[5]

Causality and Self-Validation: The corrosive nature of N-Ethylmorpholine is attributed to its alkaline properties (a 10% solution has a pH of 11.8) and its chemical reactivity as a tertiary amine.[2] In any experimental setting, the observation of corrosive effects (irreversible tissue damage) in initial animals would, under modern ethical guidelines, preclude further testing at that concentration to prevent unnecessary harm.[7]

Genotoxicity and Mutagenicity

There is a significant data gap in the public domain regarding the genotoxic potential of N-Ethylmorpholine. Safety Data Sheets consistently report "No data available" for this endpoint.[1][2]

Authoritative Grounding: To assess genotoxicity, a standard battery of tests is required by regulatory agencies like the OECD and FDA. The initial screening typically involves:

  • A test for gene mutation in bacteria (Ames Test, OECD 471).[8]

  • An in vitro cytogenetic assay to assess chromosomal damage in mammalian cells.

  • An in vivo genotoxicity test, most commonly the Mammalian Erythrocyte Micronucleus Test (OECD 474).[9][10]

A positive result in any of these assays, particularly an in vivo test, indicates a potential genotoxic hazard that requires further investigation.[10]

Carcinogenicity

No long-term carcinogenicity bioassays for N-Ethylmorpholine have been identified in the literature.[1][2] It is not listed as a carcinogen by IARC, NTP, or OSHA.[1]

Field-Proven Insights: While N-Ethylmorpholine itself has not been tested, its parent compound, morpholine, has been shown to react with nitrites in vivo and in vitro to form the known carcinogen N-nitrosomorpholine.[11][12][13] This potential for endogenous nitrosation is a critical consideration in a full risk assessment, especially for oral exposure. The standard protocol for assessing carcinogenicity is a 2-year rodent bioassay, where animals are exposed to the chemical over their lifetime to monitor for tumor development.[14]

Reproductive and Developmental Toxicity

As with genotoxicity and carcinogenicity, there is no available data on the reproductive or developmental effects of N-Ethylmorpholine.[2]

Regulatory Standards: The assessment of reproductive and developmental toxicity involves a set of specific in vivo studies.[15] The Embryo-Fetal Development (EFD) study (OECD 414) is designed to detect adverse effects on the pregnant female and the developing embryo and fetus following exposure during organogenesis.[16][17] A multi-generation study (OECD 416) may also be conducted to assess effects on fertility and postnatal development.

Human Health Effects

Data from human exposure is primarily derived from occupational settings. The main reported effects are related to its irritant properties and impact on the nervous system.

  • Irritation: Exposure to vapors can cause irritation of the eyes, nose, and throat.[4]

  • Ocular Effects: A characteristic symptom of exposure to N-Ethylmorpholine vapor is temporary visual disturbances, described as "foggy vision" or seeing "halos" around lights. This is believed to be due to corneal edema, which has been observed in workers exposed to concentrations above 40 ppm.

  • Central Nervous System Effects: High concentrations can lead to drowsiness.[4]

Experimental Protocols for Safety Assessment

The following sections provide detailed, step-by-step methodologies for foundational toxicity studies that would be required to fill the existing data gaps for a compound like N-Ethylmorpholine.

Protocol: Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)

This method allows for the classification of a substance into a toxicity category with the use of a minimal number of animals.

  • Animal Selection: Use healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, as they are often slightly more sensitive.

  • Housing & Acclimatization: House animals in appropriate conditions (22±3°C, 30-70% humidity, 12h light/dark cycle) for at least 5 days prior to the study. Provide standard chow and water ad libitum.

  • Dosing Preparation: Prepare the test substance (N-Ethylmorpholine) in a suitable vehicle (e.g., corn oil, water). The concentration should be prepared such that the required dose can be administered in a volume that does not exceed 10 mL/kg.

  • Limit Test (Optional): If the substance is expected to have low toxicity, a limit test at 2000 mg/kg can be performed first.

  • Step-wise Dosing Procedure:

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose of the test substance to a group of 3 animals using a gavage needle. Start with a dose from a defined series (e.g., 300 mg/kg).

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[18]

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, autonomic effects like salivation, and central nervous system effects like tremors or convulsions).[18]

    • Record body weights shortly before dosing and at least weekly thereafter.

  • Endpoint Analysis:

    • If 2 or 3 animals die, re-test at a lower dose.

    • If 0 or 1 animal dies, re-test at a higher dose.

    • Continue this step-wise procedure until the criteria for a specific GHS toxicity category are met.

    • At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

G cluster_prep Preparation Phase cluster_exec Execution & Observation cluster_eval Evaluation A Select Animals (e.g., 3 Female Rats) B Acclimatize & Fast (Overnight) A->B C Prepare Dose (e.g., 300 mg/kg) B->C D Administer Single Oral Gavage Dose C->D E Observe Closely (24 Hours) D->E F Daily Observation & Weekly Weight (14 Days Total) E->F G Mortality Check (at 48h) E->G M Final Necropsy (Day 14) F->M H < 2 Deaths? G->H I 2-3 Deaths? G->I J Test Higher Dose (Next Step) H->J Yes L Stop & Classify (e.g., GHS Category 4) H->L No (Limit Test) K Test Lower Dose (Next Step) I->K Yes

Workflow for OECD 423 Acute Oral Toxicity Study.
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This in vitro test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations caused by the test substance.

  • Strain Selection: Use at least five strains of bacteria, including four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA) or S. typhimurium (TA102).[19][20] This selection covers the ability to detect both frameshift and base-pair substitution mutations.

  • Metabolic Activation (S9): Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction), which is typically a liver homogenate from rats or hamsters induced with a substance like Aroclor 1254.[19] This is critical because many chemicals only become mutagenic after being metabolized.

  • Dose Selection: Perform an initial range-finding study to determine the appropriate concentration range. The highest concentration should show some evidence of cytotoxicity but not kill all the bacteria. At least five different analyzable concentrations should be selected.

  • Assay Procedure (Pre-incubation Method):

    • Add the test substance (dissolved in a suitable non-mutagenic solvent like DMSO), the bacterial culture, and either S9 mix or a buffer to a test tube.

    • Incubate this mixture at 37°C for a short period (e.g., 20-30 minutes).[21]

    • Add molten top agar containing a trace amount of histidine (and biotin for S. typhimurium) to the tube.

    • Pour the contents onto the surface of a minimal glucose agar plate. The limited histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.

  • Incubation & Scoring:

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies (colonies that have mutated and can now grow without external histidine).

    • Include concurrent negative (vehicle) and positive controls (known mutagens like sodium azide for non-S9 plates and 2-aminoanthracene for S9 plates) to ensure the test system is working correctly.

  • Data Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible, statistically significant positive response at one or more concentrations.[20] The increase should typically be at least double the background (spontaneous) revertant count.

Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay assesses chromosomal damage by detecting small, membrane-bound DNA fragments (micronuclei) in immature erythrocytes.[9]

  • Animal Selection & Dosing: Use a rodent species, typically mice or rats. Administer the test substance via a relevant route (e.g., oral gavage, intraperitoneal injection) at three dose levels, plus a vehicle control and a positive control (e.g., cyclophosphamide).[22] The highest dose should be the maximum tolerated dose (MTD), which induces some signs of toxicity without causing excessive mortality.

  • Dose Administration: Typically, animals are dosed once or twice (24 hours apart).

  • Sample Collection:

    • Collect bone marrow (usually from the femur) at appropriate time points after the final dose. The optimal sampling time is typically 24 hours after treatment.[22]

    • If peripheral blood is used, multiple sampling times may be necessary to capture the peak of the response.

  • Slide Preparation & Staining:

    • Create bone marrow smears on glass slides.

    • Stain the slides with a dye (e.g., Giemsa, acridine orange) that differentiates between immature (polychromatic erythrocytes, PCEs) and mature (normochromatic erythrocytes, NCEs) red blood cells.[23]

  • Microscopic Analysis:

    • Score at least 2000 PCEs per animal for the presence of micronuclei.

    • Determine the ratio of PCEs to NCEs to assess for bone marrow toxicity (myelosuppression). A significant decrease in this ratio indicates that the chemical is cytotoxic to the bone marrow.

  • Data Interpretation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.[23]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 3-Ethylmorpholine Hydrochloride

Abstract This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 3-Ethylmorpholine hydrochloride. While a definitive crystal structure for this specific comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 3-Ethylmorpholine hydrochloride. While a definitive crystal structure for this specific compound is not widely published, this document serves as an in-depth methodological guide for researchers seeking to elucidate its solid-state architecture. The protocols and theoretical discussions herein are grounded in established crystallographic principles and practices for small organic hydrochloride salts. We will explore the critical steps from synthesis and crystallization to data acquisition via single-crystal and powder X-ray diffraction, and subsequent structure solution and refinement. This guide is designed to equip researchers with the necessary expertise to not only determine the crystal structure of 3-Ethylmorpholine hydrochloride but also to apply these techniques to other novel small molecules in pharmaceutical and materials science research.

Introduction to 3-Ethylmorpholine Hydrochloride and the Imperative of Structural Analysis

3-Ethylmorpholine hydrochloride is a derivative of morpholine, a heterocyclic compound that is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, which can enhance aqueous solubility and metabolic stability of drug candidates[1][2]. As a hydrochloride salt, 3-Ethylmorpholine hydrochloride is expected to be a crystalline solid, making it amenable to X-ray diffraction techniques[3]. The precise three-dimensional arrangement of atoms and molecules in the crystalline lattice, its crystal structure, dictates many of its bulk properties, including solubility, dissolution rate, stability, and hygroscopicity. For professionals in drug development, a thorough understanding of the solid-state structure is not merely an academic exercise; it is a regulatory requirement and a cornerstone of rational drug design and formulation.

The determination of a crystal structure provides unequivocal proof of molecular identity, stereochemistry, and conformation. Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. This knowledge is paramount for identifying and characterizing polymorphs—different crystal structures of the same compound—which can have significantly different physical properties and, consequently, therapeutic outcomes.

This guide will delineate the experimental pathway to comprehensively characterize the solid-state structure of 3-Ethylmorpholine hydrochloride.

Synthesis and Purification: The Foundation of High-Quality Crystals

The journey to a crystal structure begins with the synthesis and rigorous purification of the target compound. The presence of impurities can significantly impede or even prevent crystallization. A general synthesis for morpholine hydrochlorides involves the reaction of the parent morpholine with hydrochloric acid[4].

Proposed Synthesis of 3-Ethylmorpholine Hydrochloride

A plausible synthetic route involves the reaction of 3-ethylmorpholine with a stoichiometric amount of hydrochloric acid in a suitable solvent, such as isopropanol or diethyl ether. The hydrochloride salt, being less soluble in organic solvents than its free base, will precipitate out of the solution.

Purification Protocol

Recrystallization is the most effective method for purifying crystalline solids. The choice of solvent is critical; the ideal solvent should dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, acetonitrile, or solvent/anti-solvent pairs like ethanol/diethyl ether) to identify a suitable system.

  • Dissolution: Dissolve the crude 3-Ethylmorpholine hydrochloride in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath or refrigerator to promote crystallization. Rapid cooling should be avoided as it can lead to the formation of small or impure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

The purity of the final product should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point determination before proceeding to crystallization experiments.

The Art and Science of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step in structure determination[5]. A suitable crystal should be a single, well-ordered entity, typically between 0.1 and 0.4 mm in each dimension, and free of defects[6]. For organic salts, several methods can be employed to achieve slow crystal growth, which is key to obtaining high-quality crystals[7][8].

Crystallization Techniques for Organic Hydrochloride Salts
Method Principle Typical Solvents Advantages Disadvantages
Slow Evaporation The solvent is allowed to evaporate slowly from a saturated or near-saturated solution, gradually increasing the solute concentration to the point of supersaturation and subsequent crystallization.[9]Volatile organic solvents (e.g., ethanol, methanol, acetonitrile)Simple to set up.Can sometimes lead to rapid crystallization and smaller crystals if evaporation is not well-controlled.
Vapor Diffusion A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9]A solvent in which the compound is soluble (e.g., water, methanol) and a miscible anti-solvent (e.g., diethyl ether, acetone, isopropanol).Excellent control over the rate of crystallization, often yielding high-quality crystals.Requires careful selection of the solvent/anti-solvent pair.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound decreases, leading to crystallization.Solvents with a significant temperature-dependent solubility for the compound (e.g., isopropanol, ethanol).Can produce large, well-formed crystals.Requires a programmable cooling bath for precise temperature control.
Microbatch Under-Oil Small droplets of an aqueous solution of the salt are placed under a layer of inert oil. The oil controls the rate of water evaporation, leading to slow concentration and crystallization.[7]Water with various oils (silicone, paraffin).High-throughput screening of various conditions with minimal sample consumption.[7]Primarily suited for water-soluble salts.
Experimental Workflow for Crystallization

G cluster_prep Preparation cluster_cryst Crystallization Screening cluster_select Crystal Selection A Synthesize and Purify 3-Ethylmorpholine HCl B Confirm Purity (NMR, HPLC, MP) A->B C Prepare Saturated Solutions in Various Solvents B->C D Set up Crystallization Methods (Evaporation, Diffusion, Cooling) C->D E Incubate in a Vibration-Free Environment D->E F Monitor for Crystal Growth (Microscopy) E->F G Identify Promising Crystals F->G H Assess Crystal Quality (Size, Shape, Optical Properties) G->H I Select Best Crystal for XRD H->I

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid[6][10]. It provides detailed information on bond lengths, bond angles, and the overall molecular conformation.

SC-XRD Experimental Protocol
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The instrument rotates the crystal while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure[6].

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to yield a set of unique reflection intensities.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to obtain the final, accurate crystal structure.

Interpreting the Crystallographic Data

The final output of a successful SC-XRD experiment is a set of crystallographic data, typically presented in a standardized format. While specific data for 3-Ethylmorpholine hydrochloride is not yet available, the following table, populated with hypothetical data based on similar structures like morpholine hydrochloride, illustrates the key parameters obtained[4][11].

Parameter Hypothetical Value for 3-Ethylmorpholine HCl Significance
Chemical Formula C₆H₁₄ClNOThe elemental composition of the compound.
Formula Weight 151.63The molar mass of the compound.
Crystal System MonoclinicThe shape of the unit cell (e.g., cubic, orthorhombic, monoclinic).
Space Group P2₁/cThe symmetry elements present in the crystal lattice.
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°The lengths and angles of the unit cell edges.
Volume 845 ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
Density (calculated) 1.19 g/cm³The calculated density of the crystal.
R-factor (R₁) ~ 0.04A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Powder X-ray Diffraction (PXRD): A Fingerprint of the Crystalline Form

While SC-XRD provides the detailed structure of a single crystal, Powder X-ray Diffraction (PXRD) is an indispensable tool for analyzing the bulk, polycrystalline material[12][13]. It is used for phase identification, assessment of purity, and detection of polymorphism.

The Principle of PXRD

A powdered sample contains millions of tiny crystallites in random orientations. When this powder is irradiated with X-rays, the diffraction pattern obtained is a "fingerprint" that is unique to a specific crystalline form[13].

PXRD Experimental Protocol
  • Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

  • Data Acquisition: The sample is placed in a powder diffractometer, and the diffraction pattern is recorded over a range of 2θ angles.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of the crystal structure.

G A Crystalline Powder (3-Ethylmorpholine HCl) C Sample Stage A->C B X-ray Source B->C Monochromatic X-rays D Detector C->D Diffracted X-rays E PXRD Pattern (Intensity vs. 2θ) D->E

Complementary Analytical Techniques

A comprehensive characterization of 3-Ethylmorpholine hydrochloride requires a multi-technique approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure in solution and ensuring the purity of the sample prior to crystallization[14].

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule and can be used to study hydrogen bonding in the solid state[15][16].

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and to detect the presence of solvates or different polymorphic forms.

Conclusion

References

  • Elwardany, R. E., et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14(1), 53-64.
  • Hughes, D. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1752.
  • Li, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6344.
  • Patil, S. S., & Shrivastava, V. (2021). Analysis of Morpholine in Water by UV Visible Spectrophotometer.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
  • Cichero, E., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2244-2258.
  • Mathew, B., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Journal of Molecular Structure, 1307, 137841.
  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Dera, P., et al. (2012). Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction, 27(1), 22-26.
  • University of Rennes. (n.d.). Guide for crystallization. Retrieved from [Link]

  • precisionFDA. (n.d.). MORPHOLINE HYDROCHLORIDE. Retrieved from [Link]

  • MacFhionnghaile, P., et al. (2021). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering, 3, 708892.
  • Anonymous. (n.d.). powder x-ray diffraction (pxrd). Retrieved from [Link]

  • PubChem. (n.d.). Morpholine, hydrochloride (1:1). Retrieved from [Link]

  • Szafert, S., et al. (2016). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone.
  • Jones, W., & Motherwell, W. D. S. (2020).
  • Pawar, J. N., & Modi, A. A. (2012). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 74(4), 337-342.
  • NIST. (n.d.). Morpholine hydrochloride. Retrieved from [Link]

  • Google Patents. (2010). US20100204470A1 - method for salt preparation.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • precisionFDA. (n.d.). N-ETHYLMORPHOLINE. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). X-Ray Powder Diffraction Method / General Tests - 112. Retrieved from [Link]

  • Bucar, D.-K., et al. (2022). Mechanochemistry Facilitates a Single-Crystal X-ray Structure Determination of Free Base Naloxone Anhydrate. Crystal Growth & Design, 22(11), 6439-6443.
  • Perles, J. (Ed.). (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI.
  • NIST. (n.d.). N-Ethylmorpholine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylmorpholine hydrochloride. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Part I / Ethylmorphine Hydrochloride. Retrieved from [Link]

  • ChEMBL. (n.d.). Compound: ETHYLMORPHINE HYDROCHLORIDE (CHEMBL2107695). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation of 3-Ethylmorpholine Hydrochloride

Executive Summary & Scope 3-Ethylmorpholine is a highly versatile aliphatic heterocycle utilized extensively as a chiral or racemic building block in the synthesis of advanced pharmaceutical agents. Its structural incorp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

3-Ethylmorpholine is a highly versatile aliphatic heterocycle utilized extensively as a chiral or racemic building block in the synthesis of advanced pharmaceutical agents. Its structural incorporation is critical in the development of mTOR kinase inhibitors for idiopathic pulmonary fibrosis (1[1]) and 3-Phosphoinositide-Dependent Kinase-1 (PDK1) inhibitors (2[2]).

Because 3-ethylmorpholine free base is highly volatile and extremely water-soluble, it is most stably isolated, quantified, and stored as a hydrochloride salt. This guide details a robust, field-validated three-step synthetic workflow starting from commercially available 2-amino-1-butanol, avoiding the use of toxic organostannanes or complex chiral auxiliaries.

Mechanistic Rationale & Strategy (E-E-A-T)

To ensure a self-validating and scalable system, the synthetic route is divided into three distinct mechanistic phases:

  • Bifunctional Annulation (Chemoselectivity): The reaction utilizes chloroacetyl chloride as a bifunctional electrophile. At 0 °C, the highly reactive acyl chloride selectively attacks the primary amine of 2-amino-1-butanol (N-acylation). Subsequent addition of a strong aqueous base (NaOH) deprotonates the primary alcohol, triggering an intramolecular SN2 displacement of the alkyl chloride (O-alkylation) to form the 5-ethylmorpholin-3-one ring. This sequential temperature and pH control prevents unwanted oligomerization[2].

  • Exhaustive Hydride Reduction: Morpholinones are cyclic amides and are fundamentally resistant to mild hydride donors like NaBH₄. Lithium aluminum hydride (LiAlH₄) is deployed to fully reduce the carbonyl to a methylene group, leveraging its strong nucleophilic hydride delivery to yield the morpholine free base[2],[3].

  • Anhydrous Salt Precipitation: To prevent the highly water-soluble 3-ethylmorpholine from being lost during aqueous workups, the free base is extracted into an organic layer and precipitated using anhydrous 4M HCl in dioxane. The exclusion of water in this final step is the primary determinant of a high isolated yield.

Synthetic Workflow Visualization

SynthesisWorkflow cluster_0 Step 1: Bifunctional Annulation cluster_1 Step 2: Amide Reduction cluster_2 Step 3: Salt Precipitation N1 2-Amino-1-butanol Starting Material N3 5-Ethylmorpholin-3-one Intermediate 1 N1->N3 K2CO3, THF, 0 °C then NaOH, RT N2 Chloroacetyl chloride Electrophile N2->N3 N5 3-Ethylmorpholine Free Base N3->N5 70 °C (Reflux), 16 h N4 LiAlH4 / THF Reducing Agent N4->N5 N7 3-Ethylmorpholine HCl Final Product N5->N7 Et2O, 0 °C, 1 h N6 4M HCl in Dioxane Anhydrous Acid N6->N7

Three-step synthetic workflow for 3-ethylmorpholine hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Ethylmorpholin-3-one

Causality Note: The biphasic nature of this reaction allows the HCl byproduct to be neutralized by the aqueous K₂CO₃, protecting the nucleophilicity of the amine.

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-amino-1-butanol (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and 10% aqueous K₂CO₃ (2.0 eq).

  • N-Acylation: Cool the vigorously stirring biphasic mixture to 0 °C using an ice-water bath. Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes. Maintain the temperature at 0 °C for 2 hours to ensure complete N-acylation while suppressing exothermic side reactions.

  • O-Alkylation (Cyclization): Add 5M aqueous NaOH dropwise until the pH of the aqueous layer exceeds 13. Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12 hours.

  • Workup: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 5-ethylmorpholin-3-one as a crude oil. Optional: Purify via silica gel chromatography (DCM:MeOH 95:5) if high analytical purity is required.

Step 2: Exhaustive Reduction to 3-Ethylmorpholine Free Base

Causality Note: A standard Fieser workup is strictly employed here. Direct aqueous quenching of LiAlH₄ creates a gelatinous aluminum hydroxide emulsion that traps the product and is impossible to filter. The Fieser method generates granular, easily filterable aluminate salts.

  • Hydride Suspension: Under an argon atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C.

  • Addition: Dissolve the 5-ethylmorpholin-3-one (1.0 eq) from Step 1 in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension to control the evolution of hydrogen gas.

  • Reflux: Equip the flask with a reflux condenser. Heat the reaction mixture to 70 °C and stir for 16 hours[3].

  • Fieser Workup: Cool the reaction strictly to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled H₂O (dropwise, wait for bubbling to subside).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O.

  • Isolation: Stir the resulting slurry at room temperature for 1 hour until the salts turn stark white and granular. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate carefully (the free base is volatile) to yield 3-ethylmorpholine as a pale yellow liquid.

Step 3: Anhydrous Hydrochloride Salt Formation

Causality Note: The introduction of any water at this stage will cause the hygroscopic hydrochloride salt to dissolve into an unrecoverable syrup.

  • Solvation: Dissolve the crude 3-ethylmorpholine free base in anhydrous Diethyl Ether (Et₂O) at a concentration of approximately 0.5 M.

  • Precipitation: Cool the solution to 0 °C. Slowly add 4M HCl in dioxane (1.2 eq) dropwise under continuous stirring. A white precipitate will form immediately.

  • Collection: Stir for an additional 1 hour at 0 °C to ensure complete precipitation. Filter the solid rapidly through a Büchner funnel, wash with ice-cold anhydrous Et₂O, and dry under high vacuum to afford 3-Ethylmorpholine hydrochloride as a white crystalline solid.

Quantitative Process Parameters

StepTransformationKey ReagentsStoichiometry (Eq.)Temp (°C)Time (h)Expected Yield (%)
1 N-Acylation & Cyclization2-Amino-1-butanol : Chloroacetyl chloride : K₂CO₃1.0 : 1.1 : 2.00 → 251475 – 85
2 Amide Reduction5-Ethylmorpholin-3-one : LiAlH₄1.0 : 2.070 (Reflux)1680 – 90
3 Salt Formation3-Ethylmorpholine : 4M HCl in Dioxane1.0 : 1.201> 95

References

  • Structure-Based Design of Potent and Selective 3-Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibitors.Journal of Medicinal Chemistry, ACS Publications.
  • The design and synthesis of small molecule inhibitors of mTOR Kinase for the treatment of idiopathic pulmonary fibrosis.University of Strathclyde.
  • 748117-01-3 | (S)-3-Ethylmorpholine | Morpholines.Ambeed.
  • Enantioselective Syntheses of Morpholines and Their Homologues via SN2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols.The Journal of Organic Chemistry, ACS Publications.

Sources

Application

Using 3-Ethylmorpholine hydrochloride as an intermediate in organic synthesis

An Application Guide to 3-Ethylmorpholine Hydrochloride in Organic Synthesis This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the practica...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 3-Ethylmorpholine Hydrochloride in Organic Synthesis

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the practical applications of 3-Ethylmorpholine hydrochloride as a synthetic intermediate. Moving beyond a simple recitation of facts, this guide elucidates the chemical principles governing its reactivity and provides field-proven protocols to ensure reproducible success in the laboratory.

Introduction: Defining the Reagent and Its Strategic Value

3-Ethylmorpholine hydrochloride is a heterocyclic compound featuring a morpholine ring substituted with an ethyl group at the C-3 position. It is supplied as its hydrochloride salt, a common strategy to improve the stability and handling of amines.

It is critical to distinguish 3-Ethylmorpholine, a secondary amine , from its widely used isomer, N-Ethylmorpholine (NEM), a tertiary amine . This structural difference dictates their chemical reactivity and applications:

  • 3-Ethylmorpholine (Secondary Amine): The N-H proton allows it to act as a nucleophile and participate in reactions where the morpholine ring itself is incorporated into the target structure. It is a building block.

  • N-Ethylmorpholine (Tertiary Amine): Lacking an N-H proton, it is non-nucleophilic and primarily serves as an acid scavenger or a base catalyst in reactions such as peptide couplings and eliminations.[1][2]

The focus of this guide is on the utility of 3-Ethylmorpholine hydrochloride as a versatile structural synthon. Its hydrochloride form is particularly useful for introducing the amine into reactions conducted under acidic conditions, such as the Mannich reaction.[3]

Physicochemical Properties
PropertyValueReference
Chemical Formula C₆H₁₄ClNO[4]
Molecular Weight 151.63 g/mol Derived from Formula
Appearance White to off-white crystalline solid[4]
Solubility Soluble in water[4]
CAS Number 55265-24-2[4]

Core Application: The Mannich Reaction for β-Amino Ketone Synthesis

One of the most powerful and direct applications of 3-Ethylmorpholine hydrochloride is in the Mannich reaction . This three-component condensation reaction combines an active hydrogen compound (typically an enolizable ketone or aldehyde), formaldehyde, and a secondary amine to form a β-amino carbonyl compound, known as a "Mannich base".[3] These products are exceptionally valuable intermediates in pharmaceutical synthesis, serving as precursors to complex alkaloids, and other biologically active molecules.[5]

Causality of the Experimental Design

The reaction proceeds via the formation of an Eschenmoser-like salt, the N,N-dimethyleneiminium ion, from the reaction of morpholine and formaldehyde. The ketone then forms an enol under the acidic conditions (provided by the hydrochloride salt and often a catalytic amount of additional acid), which subsequently attacks the iminium ion. The use of the hydrochloride salt is mechanistically convenient; it ensures the amine is present in a reactive form under the acidic conditions required for enolization and iminium ion formation.

Mechanism of the Mannich Reaction

Mannich_Reaction Figure 1: Mechanism of the Mannich Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates ketone Enolizable Ketone enol Enol Intermediate ketone->enol H⁺ (cat.) formaldehyde Formaldehyde iminium Iminium Ion (Eschenmoser-like Salt) formaldehyde->iminium amine 3-Ethylmorpholine·HCl amine->iminium + Formaldehyde product β-Amino Ketone (Mannich Base) iminium->product enol->product + Iminium Ion

Caption: Figure 1: Mechanism of the Mannich Reaction.

Protocol: Synthesis of a β-(3-Ethylmorpholino) Ketone

This protocol provides a reproducible, laboratory-scale method for synthesizing a Mannich base using 3-Ethylmorpholine hydrochloride. The procedure is adapted from established methods for related morpholine hydrochlorides.[3]

Materials & Equipment
  • Reactants:

    • An enolizable ketone (e.g., Acetophenone)

    • 3-Ethylmorpholine hydrochloride

    • Paraformaldehyde

    • 95% Ethanol

    • Concentrated Hydrochloric Acid (HCl)

    • Acetone (for precipitation)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

    • Buchner funnel and vacuum flask

    • Standard glassware

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the enolizable ketone (0.1 mol), 3-Ethylmorpholine hydrochloride (0.13 mol), and paraformaldehyde (0.25 mol).

  • Solvent and Catalyst Addition: To the flask, add 95% ethanol (50 mL) and a catalytic amount of concentrated hydrochloric acid (0.5 mL). The causality here is that the ethanol acts as a solvent for all reactants, while the catalytic acid ensures the reaction environment is sufficiently acidic to promote the formation of the key intermediates.[3]

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The mixture, which may initially be a slurry, should become a homogeneous solution as the paraformaldehyde depolymerizes and reacts. Maintain a gentle reflux for 3-5 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, remove the heating mantle and allow the solution to cool slightly. Transfer the warm solution to a 500 mL Erlenmeyer flask. While stirring, slowly add acetone (200 mL). The acetone acts as an anti-solvent, drastically reducing the solubility of the hydrochloride salt of the Mannich base, thus inducing its precipitation.

  • Crystallization: Allow the mixture to cool to room temperature, then chill in an ice bath for at least 1 hour to ensure complete crystallization of the product.

  • Isolation of Product: Collect the crystalline product by vacuum filtration using a Buchner funnel.[6] Wash the filter cake with a small amount of cold acetone to remove any soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Strategic Application in Drug Development

The morpholine moiety is a highly valued scaffold in medicinal chemistry.[7] It is considered a "privileged structure" due to its presence in numerous approved drugs. The inclusion of a morpholine ring can improve the physicochemical properties of a drug candidate, such as:

  • Aqueous Solubility: The polar ether and amine functionalities enhance water solubility, which is crucial for bioavailability.[8]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.

  • Receptor Binding: The defined chair conformation and hydrogen bonding capabilities can facilitate favorable interactions with biological targets.[9]

By using 3-Ethylmorpholine hydrochloride as a building block, medicinal chemists can readily introduce this valuable scaffold into new chemical entities.

Workflow: From Intermediate to Drug Candidate

Drug_Dev_Workflow Figure 2: Workflow for Synthetic Elaboration Start 3-Ethylmorpholine·HCl + Ketone Mannich Mannich Reaction Start->Mannich Base Mannich Base (β-Amino Ketone) Mannich->Base Reduction Ketone Reduction (e.g., NaBH₄) Base->Reduction AminoAlcohol γ-Amino Alcohol Reduction->AminoAlcohol FurtherFunc Further Functionalization (e.g., Coupling, Cyclization) AminoAlcohol->FurtherFunc LeadCompound Lead Compound Library FurtherFunc->LeadCompound

Caption: Figure 2: Workflow for Synthetic Elaboration.

Safety and Handling

As with all chemical reagents, 3-Ethylmorpholine hydrochloride must be handled with appropriate care in a well-ventilated laboratory or chemical fume hood.[10][11]

Handling and Personal Protective Equipment (PPE)
PrecautionDetailsRationale
Ventilation Use only in a well-ventilated area or chemical fume hood.May cause respiratory irritation.[12]
Eye Protection Wear chemical safety goggles or a face shield.Causes serious eye irritation.[12][13]
Skin Protection Wear nitrile or other appropriate chemical-resistant gloves.Causes skin irritation.[12][13] Avoid prolonged or repeated contact.
Handling Avoid breathing dust. Wash hands thoroughly after handling.Prevents inhalation and ingestion.[12]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.Protects from moisture and atmospheric contaminants.[11]
Spills In case of a spill, collect the solid material carefully, avoiding dust generation, and place it in a designated waste container.[12]Minimizes exposure and environmental contamination.

This safety information is summarized from data sheets of structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before use.

References

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Journal of the American Chemical Society, 89(19), 5012–5017. Retrieved from [Link]

  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Ley, S. V., et al. (2018). Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. Beilstein Journal of Organic Chemistry, 14, 1846–1855. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Szabó, K. I., et al. (2013). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 78(10), 4871–4882. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-O-Ethylmorphine hydrochloride. Retrieved from [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 785–817. Retrieved from [Link]

  • Google Patents. (n.d.). CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • Patsnap Synapse. (2024). What is Ethylmorphine Hydrochloride used for?. Retrieved from [Link]

  • Clark, J. (2016). Buffer Solutions. Chemguide. Retrieved from [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Role of catalyst in organic synthesis. Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). Experiment #1 Isolation of an Analgesic. Retrieved from [Link]

  • Academic Journals. (2011). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Ethylmorpholine (CAS 100-74-3). Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND DESIGN OF A NOVEL SUBSTITUTED MORPHOLINE DERIVATIVES AND EVALUATION FOR THEIR ANALGESIC ACTIVITY. Retrieved from [Link]

  • Wiley Online Library. (2025). A convenient laboratory preparation of ethylmorphine hydrochloride, U. S. P. XIII. Retrieved from [Link]

  • YouTube. (2025). Synthesis of Morphine Analogues. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Preparation of 3-Ethylmorpholine Hydrochloride Stock Solutions for Biological Assays

Abstract: The integrity of any biological assay is fundamentally dependent on the quality and accuracy of the reagents used. This document provides a comprehensive guide for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The integrity of any biological assay is fundamentally dependent on the quality and accuracy of the reagents used. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, validation, and storage of 3-Ethylmorpholine hydrochloride stock solutions. Adherence to these protocols will ensure the consistency, reproducibility, and reliability of experimental results, forming a solid foundation for downstream applications.

Introduction: The Criticality of the First Step

3-Ethylmorpholine hydrochloride is a morpholine derivative utilized in various research and development applications, including organic synthesis and as an intermediate in pharmaceutical production.[1][2] Its potential interaction with biological targets, such as the enzyme trypsin, necessitates precise and accurate preparation for use in cellular and biochemical assays.[1]

The preparation of a stock solution is the first and most critical step in translating a powdered compound into a biologically active agent in an experimental system. Errors in concentration, contamination, or degradation of this primary stock can cascade through all subsequent experiments, leading to invalid data and irreproducible findings. This guide is therefore designed not merely as a set of instructions, but as a framework for establishing a self-validating system of reagent preparation that embodies scientific rigor.

Foundational Knowledge: Properties and Safety

A thorough understanding of the compound's physicochemical properties and safety profile is non-negotiable. This knowledge informs every aspect of handling, from solvent selection to personal protective equipment (PPE).

Physicochemical Data Summary

The key properties of 3-Ethylmorpholine hydrochloride are summarized below. This data is essential for accurate molecular weight-based calculations and determining appropriate storage conditions.

PropertyValueSource(s)
CAS Number 55265-24-2[1][2]
Molecular Formula C₆H₁₄ClNO[2][3]
Molecular Weight 151.63 g/mol [2][3]
Appearance White to off-white/light brown crystalline solid[1][2]
Solubility Soluble in water, methanol, and chloroform (CHCl₃)[1][2]
Storage (Solid) Store at +2°C to +8°C in a dry, well-ventilated place[3][4]
Safety & Handling: A Culture of Prevention

3-Ethylmorpholine hydrochloride is classified as a hazardous substance that can cause skin burns and serious eye damage.[4][5] Therefore, rigorous safety protocols must be observed at all times.

  • Engineering Controls: Always handle the solid compound and concentrated stock solutions within a certified chemical fume hood to prevent inhalation of airborne powder.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:

    • Nitrile gloves (inspect before use).

    • Safety glasses with side shields or chemical splash goggles.

    • A properly buttoned laboratory coat.

  • Emergency Procedures: In case of exposure, follow standard first-aid measures. For eye contact, rinse cautiously with water for several minutes.[4] For skin contact, wash off with soap and plenty of water.[4] Always have the Safety Data Sheet (SDS) readily available for reference.

Protocol: Preparation of a 1 M Primary Stock Solution

This protocol details the preparation of a highly concentrated, sterile-filtered primary stock solution. The principle of preparing a concentrated stock is a cornerstone of good laboratory practice, as it minimizes the repetitive and less accurate weighing of small quantities of powder for each experiment.[6]

Required Materials & Equipment
  • 3-Ethylmorpholine hydrochloride (reagent grade or higher)

  • Solvent: Sterile, nuclease-free water (e.g., Milli-Q or equivalent)

  • Analytical balance (calibrated, readability to 0.1 mg)

  • 10 mL Class A volumetric flask

  • Weighing paper or boat

  • Spatula

  • Magnetic stirrer and stir bar

  • 10 mL sterile syringe

  • 0.22 µm sterile syringe filter (ensure compatibility with aqueous solutions, e.g., PVDF or PES)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials for aliquoting

  • Pipettors and sterile tips

Step-by-Step Methodology

1. Calculation: The first step is to calculate the mass of 3-Ethylmorpholine hydrochloride required.

  • Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • For a 1 M stock in 10 mL: Mass = 1 mol/L × 0.010 L × 151.63 g/mol = 1.5163 g

2. Weighing:

  • Place a weigh boat on the analytical balance and tare to zero.

  • Carefully weigh out exactly 1.5163 g of 3-Ethylmorpholine hydrochloride. Record the actual weight in your laboratory notebook. Expert Tip: Weighing accurately is paramount, as any error here will propagate through all subsequent dilutions.

3. Dissolution:

  • Carefully transfer the weighed powder into the 10 mL Class A volumetric flask.

  • Add approximately 7-8 mL of sterile, nuclease-free water.

  • Add a small magnetic stir bar to the flask and place it on a magnetic stirrer at a low-to-medium speed until the solid is completely dissolved. The hydrochloride salt form enhances water solubility, so dissolution should be straightforward.[1]

4. Final Volume Adjustment:

  • Once fully dissolved, remove the flask from the stirrer and carefully remove the stir bar.

  • Bring the solution to the final volume of 10 mL by adding sterile water dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the flask.

  • Cap the flask and invert it 10-15 times to ensure the solution is homogenous.

5. Sterile Filtration:

  • Draw the entire 10 mL of the solution into the 10 mL sterile syringe.

  • Aseptically attach the 0.22 µm sterile syringe filter to the syringe tip.

  • Dispense the solution through the filter into a sterile collection vessel (e.g., a 15 mL conical tube). Causality Note: Sterile filtration is employed to remove any potential microbial contaminants without using heat (autoclaving), which could degrade the compound. This is the standard for preparing sterile solutions of most small molecules for biological assays.[7][8]

6. Aliquoting and Storage:

  • To prevent contamination from repeated use and to avoid damaging freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes or cryovials.[6]

  • Clearly label each aliquot with the compound name, concentration (1 M), preparation date, and your initials.

  • Store the aliquots at -20°C for long-term use. A general best practice for small molecule stocks is that they can be stored for several months at this temperature.[6]

Workflow Visualization

The following diagram illustrates the logical flow from solid compound to final working solution.

G cluster_prep Primary Stock Preparation cluster_store Storage & Dilution cluster_assay Application powder Weigh Compound dissolve Dissolve in Solvent powder->dissolve volume Adjust Final Volume dissolve->volume filter Sterile Filter (0.22 µm) volume->filter aliquot Aliquot for Single Use filter->aliquot store Store at -20°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Solution thaw->dilute assay Use in Biological Assay dilute->assay QC_Flowchart start Prepare New Stock Solution compare Compare vs. Validated Stock in a Standard Assay start->compare decision Results Match within Acceptable Variance? compare->decision pass Release Stock for Use Archive as 'Validated' decision->pass Yes fail Troubleshoot Protocol: - Calculation Error? - Weighing Error? - Contamination? decision->fail No

Caption: Decision workflow for stock solution quality control.

Summary of Storage and Stability

Proper storage is essential to maintain the integrity of your solutions over time. The following are best-practice recommendations.

Solution TypeConcentrationStorage Temp.Estimated StabilityKey Considerations
Primary Stock 1 M-20°C6-12 MonthsStore in small, single-use aliquots to avoid freeze-thaw cycles.
Intermediate Stock 1-10 mM-20°C1-3 MonthsStability may decrease at lower concentrations.
Working Solution µM - nM range2-8°CPrepare Fresh DailyThese dilute solutions in complex buffers are generally not stable and should be made fresh from a thawed stock aliquot before each experiment.

References

  • Stock Solutions. Cold Spring Harbor Protocols. [Link]

  • 3-O-Ethylmorphine hydrochloride | C19H24ClNO3 | CID 5360692. PubChem. [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. [Link]

  • Stock Solution Preparation. StudySmarter. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. ResearchGate. [Link]

  • Ethylmorphine Hydrochloride. The Japanese Pharmacopoeia. [Link]

  • Annex 6 Good manufacturing practices for sterile pharmaceutical products. Pan American Health Organization (PAHO). [Link]

  • ASHP Guidelines on Compounding Sterile Preparations. American Journal of Health-System Pharmacy. [Link]

  • How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™. Gold Biotechnology (YouTube). [Link]

  • Annex 6 WHO good manufacturing practices for sterile pharmaceutical products. World Health Organization (WHO). [Link]

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Application

Enantiomeric Resolution of Racemic 3-Ethylmorpholine Hydrochloride: An Application Guide

Abstract The separation of enantiomers from a racemic mixture is a critical step in the development of chiral pharmaceuticals, where often only one enantiomer possesses the desired therapeutic activity while the other ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The separation of enantiomers from a racemic mixture is a critical step in the development of chiral pharmaceuticals, where often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or even harmful. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the enantiomeric resolution of racemic 3-Ethylmorpholine hydrochloride. We will delve into the foundational principles of chiral separation, with a primary focus on the classical and industrially scalable method of diastereomeric salt formation. Detailed protocols, expert insights into experimental design, and methods for analytical validation are presented to ensure a robust and reproducible resolution process.

Introduction: The Significance of Chirality in Drug Development

Many organic molecules, including a vast number of pharmaceuticals, exist as enantiomers – non-superimposable mirror images. While chemically identical in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. The specific three-dimensional arrangement of atoms in a drug molecule dictates its interaction with biological targets such as enzymes and receptors. Therefore, the isolation of the therapeutically active enantiomer is a regulatory and safety imperative in modern drug development.[1]

3-Ethylmorpholine is a heterocyclic amine that serves as a building block in the synthesis of various biologically active compounds.[2] Its hydrochloride salt is a common form for handling and formulation.[3] The presence of a stereocenter at the 3-position of the morpholine ring necessitates the resolution of its racemic mixture to evaluate the distinct biological activities of each enantiomer.

This guide will focus on the diastereomeric salt crystallization method, a well-established and cost-effective technique for large-scale chiral separations.[4][5] This method relies on the reaction of the racemic base (3-Ethylmorpholine) with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1][6] These diastereomers, unlike enantiomers, have different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][4]

Foundational Principles: Diastereomeric Salt Resolution

The core principle of this resolution technique is the conversion of a difficult-to-separate mixture of enantiomers into a pair of diastereomers with distinct physical properties. The process can be broken down into three key stages, as illustrated in the workflow diagram below.

G cluster_0 Workflow for Diastereomeric Salt Resolution racemate Racemic 3-Ethylmorpholine (R/S mixture) salt_formation Diastereomeric Salt Formation in a suitable solvent racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->salt_formation crystallization Fractional Crystallization (Exploiting solubility differences) salt_formation->crystallization separation Separation of Diastereomers (Filtration) crystallization->separation less_soluble Less Soluble Diastereomeric Salt (e.g., (R)-3-Ethylmorpholine-(+)-Tartrate) separation->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in mother liquor) separation->more_soluble Liquid liberation_less Liberation of Enantiomer (Base treatment) less_soluble->liberation_less liberation_more Liberation of Enantiomer (Base treatment) more_soluble->liberation_more enantiomer_r Enantiomerically Enriched (R)-3-Ethylmorpholine liberation_less->enantiomer_r enantiomer_s Enantiomerically Enriched (S)-3-Ethylmorpholine liberation_more->enantiomer_s

Figure 1: General workflow for the enantiomeric resolution of a racemic amine via diastereomeric salt formation.

The success of this method hinges on several critical factors:

  • Choice of Resolving Agent: The resolving agent must be enantiomerically pure and form stable, crystalline salts with the racemate. Commonly used chiral acids for resolving amines include tartaric acid, camphorsulfonic acid, and mandelic acid.[1][6][7] The interaction between the resolving agent and the enantiomers should lead to a significant difference in the crystal lattice energies of the resulting diastereomeric salts, thereby affecting their solubilities.

  • Solvent Selection: The solvent system is crucial as it directly influences the solubilities of the diastereomeric salts. An ideal solvent will maximize the solubility difference between the two diastereomers, leading to the preferential crystallization of one. Screening of various solvents and solvent mixtures is often necessary to identify optimal conditions.

  • Temperature and Cooling Rate: Crystallization is a thermodynamically controlled process.[4] The temperature profile, including the rate of cooling, can significantly impact the purity and yield of the desired diastereomeric salt. Slow cooling generally promotes the formation of larger, purer crystals.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic substrate can influence the efficiency of the resolution.[4] While a 1:1 molar ratio is common, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be more effective.[6]

Experimental Protocols

This section provides a detailed protocol for the enantiomeric resolution of racemic 3-Ethylmorpholine hydrochloride using (+)-tartaric acid as the resolving agent. This protocol is a starting point and may require optimization based on the specific batch of the racemate and desired purity.

Materials and Equipment
Reagents Equipment
Racemic 3-Ethylmorpholine hydrochlorideMagnetic stirrer with heating plate
(+)-Tartaric acid (enantiomerically pure)Erlenmeyer flasks
Sodium hydroxide (NaOH)Graduated cylinders
Methanol (anhydrous)Buchner funnel and filter flask
Dichloromethane (DCM)Vacuum pump
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Rotary evaporator
Deionized waterpH meter or pH indicator strips
Analytical balance
Chiral HPLC system with a suitable column
Protocol for Diastereomeric Salt Formation and Crystallization
  • Liberation of the Free Base:

    • Dissolve a known quantity of racemic 3-Ethylmorpholine hydrochloride in a minimal amount of deionized water in an Erlenmeyer flask.

    • Cool the solution in an ice bath and slowly add a 2M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is basic (pH > 10).

    • Extract the liberated 3-Ethylmorpholine free base from the aqueous solution with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the racemic 3-Ethylmorpholine free base.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic 3-Ethylmorpholine (1 equivalent) in a minimum amount of warm methanol in an Erlenmeyer flask.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 to 1.0 equivalent) in warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with constant stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.

    • To maximize the yield, the flask can be further cooled in an ice bath for a period of 1-2 hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold methanol.

    • The filtrate (mother liquor) contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.

Liberation of the Enantiomerically Enriched Amine
  • Liberation of the Free Base:

    • Suspend the collected crystals of the diastereomeric salt in deionized water.

    • Add a 2M NaOH solution dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 10).

  • Extraction and Isolation:

    • Extract the enantiomerically enriched 3-Ethylmorpholine with dichloromethane (3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-Ethylmorpholine.

    • To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a miscible solvent.

Analytical Validation: Chiral HPLC

The enantiomeric purity of the resolved 3-Ethylmorpholine must be determined using a suitable analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose.[8]

Chiral HPLC Method Development

The development of a robust chiral HPLC method involves screening different chiral stationary phases (CSPs) and mobile phases.[9][10][11] Polysaccharide-based columns are often a good starting point for the separation of a wide range of chiral compounds.[9][10]

A suggested starting point for method development:

Parameter Condition
Column Polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Mobile Phase A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape.
Flow Rate 0.5 - 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)
Column Temperature Ambient or controlled (e.g., 25 °C)

Optimization: The mobile phase composition should be optimized to achieve baseline separation of the two enantiomers.[9] This typically involves adjusting the ratio of the hexane to the alcohol.

Data Interpretation and Troubleshooting

The success of the resolution is evaluated by the yield and the enantiomeric excess (ee) of the desired enantiomer. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chiral HPLC chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Common issues and troubleshooting:

  • Low Yield: This could be due to the incomplete precipitation of the desired diastereomeric salt or losses during the workup steps. To improve the yield, consider optimizing the solvent system, cooling rate, and the amount of resolving agent.

  • Low Enantiomeric Excess: This indicates that the crystallization process did not effectively separate the diastereomers. Recrystallization of the diastereomeric salt can often improve the enantiomeric purity. Alternatively, screening for a different resolving agent or solvent system may be necessary.

  • Oil Formation Instead of Crystals: This can occur if the diastereomeric salt is too soluble in the chosen solvent. Trying a less polar solvent or a solvent mixture might induce crystallization.

  • Poor Peak Shape in HPLC: Tailing peaks for amines are common. The addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can significantly improve peak shape.

Alternative and Emerging Resolution Strategies

While diastereomeric salt crystallization is a powerful technique, other methods for enantiomeric resolution are available and may be more suitable for specific applications.

  • Chiral Preparative Chromatography: This method involves the direct separation of enantiomers on a larger scale using a chiral stationary phase.[12] While it can provide high purity, it is often more expensive and less scalable than crystallization methods.

  • Enzymatic Resolution: Enzymes can selectively catalyze a reaction with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[5][13][14] This method offers high enantioselectivity under mild conditions but is substrate-specific. For cyclic amines, lipases and proteases have been used for stereoselective acylation or hydrolysis.[15]

  • Kinetic Resolution: This involves the use of a chiral catalyst or reagent that reacts at different rates with the two enantiomers of a racemic mixture.[16]

Conclusion

The enantiomeric resolution of racemic 3-Ethylmorpholine hydrochloride is a crucial step for its potential development as a chiral therapeutic agent or intermediate. The diastereomeric salt crystallization method, as detailed in this guide, provides a practical and scalable approach to achieving this separation. Successful resolution requires a systematic approach to selecting the appropriate resolving agent and solvent, as well as careful control over the crystallization conditions. The use of chiral HPLC for analytical validation is essential to ensure the enantiomeric purity of the final product. By following the principles and protocols outlined in this application note, researchers can confidently and efficiently resolve racemic 3-Ethylmorpholine hydrochloride, paving the way for further investigation into the distinct biological properties of its individual enantiomers.

References

  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid - Benchchem. (URL: )
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (URL: )
  • Development of enzymatic synthesis of chiral cyclic amines. (URL: )
  • Part 6: Resolution of Enantiomers - Chiralpedia. (URL: )
  • Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. (URL: )
  • CAS 55265-24-2: 3-ethylmorpholine hydrochloride - CymitQuimica. (URL: )
  • 3-O-ethylmorphine hydrochloride | 125-30-4 - ChemicalBook. (URL: )
  • 3-O-Ethylmorphine hydrochloride | C19H24ClNO3 | CID 5360692 - PubChem. (URL: )
  • Chiral resolution - Wikipedia. (URL: )
  • A Chemo-Enzymatic Route to Enantiomerically Pure Cyclic Tertiary Amines | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • Catalytic Kinetic Resolution of Cyclic Secondary Amines - ResearchGate. (URL: [Link])

  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis - Benchchem. (URL: )
  • Synthesis of Biologically Important Chiral Morpholine Deriv
  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed. (URL: [Link])

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. (URL: [Link])

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F. (URL: [Link])

  • Efficient method development for chiral separation by using CHIRAL ART columns. (URL: )
  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC. (URL: [Link])

  • Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines - RSC Publishing. (URL: [Link])

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (URL: [Link])

  • Synthesis of N-ethylmorpholine - PrepChem.com. (URL: [Link])

  • Chiral HPLC Separations - Phenomenex. (URL: [Link])

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])

  • C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds - Shimadzu. (URL: [Link])

  • Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. (URL: [Link])

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Method

Application Notes and Protocols for In Vitro Assays Utilizing 3-Ethylmorpholine Hydrochloride

These application notes provide detailed protocols and scientific rationale for the use of 3-Ethylmorpholine hydrochloride as a buffering agent in common in vitro assays. It is crucial to distinguish 3-Ethylmorpholine hy...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide detailed protocols and scientific rationale for the use of 3-Ethylmorpholine hydrochloride as a buffering agent in common in vitro assays. It is crucial to distinguish 3-Ethylmorpholine hydrochloride, a tertiary amine used in buffer preparations, from Ethylmorphine hydrochloride, which is a semi-synthetic opioid analgesic.[1][2] This guide focuses exclusively on the former for its application in maintaining stable pH conditions in biological experiments.

Introduction to 3-Ethylmorpholine as a Buffering Agent

3-Ethylmorpholine (also known as N-Ethylmorpholine) is a substituted morpholine compound. In its hydrochloride salt form, it is a valuable component for preparing biological buffers. The utility of a buffering agent is determined by its pKa, the pH at which the protonated and deprotonated forms of the molecule are present in equal concentrations. The pKa of N-ethylmorpholine is approximately 7.7, making it an effective buffer for in vitro assays that require a stable pH in the physiological range of 7.0 to 8.0.[3]

The choice of buffer is critical for the validity of in vitro assays as enzymatic reactions, antibody-antigen binding, and cellular integrity are highly pH-dependent. 3-Ethylmorpholine is suitable for many applications due to its chemical stability and minimal interference with biological reactions.

Preparation of 3-Ethylmorpholine Hydrochloride Buffer

A stable pH is the foundation of a reproducible in vitro assay. This protocol details the preparation of a 1 M stock solution of 3-Ethylmorpholine hydrochloride buffer, which can be diluted to the desired working concentration for various applications.

Workflow for Buffer Preparation

cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: pH Adjustment cluster_2 Step 3: Finalization and Storage weigh Weigh 3-Ethylmorpholine and dissolve in deionized water ph_adjust Place on a magnetic stirrer and slowly add concentrated HCl to adjust to the target pH weigh->ph_adjust volume_adjust Transfer to a volumetric flask and bring to the final volume with deionized water ph_adjust->volume_adjust sterilize Sterilize by filtration through a 0.22 µm filter volume_adjust->sterilize store Store at 4°C sterilize->store

Caption: Workflow for the preparation of 3-Ethylmorpholine hydrochloride buffer.

Protocol 1: Preparation of 1 M 3-Ethylmorpholine Hydrochloride Buffer Stock (pH 7.5)

Materials:

  • 3-Ethylmorpholine (liquid)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • 0.22 µm sterile filter

Procedure:

  • In a chemical fume hood, add approximately 800 mL of deionized water to a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Carefully measure and add 115.17 g of 3-Ethylmorpholine (molar mass: 115.17 g/mol ) to the water. This will result in a 1 M solution.

  • Allow the 3-Ethylmorpholine to dissolve completely.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Immerse the pH probe in the solution and monitor the pH.

  • Slowly add concentrated HCl dropwise to the solution while it is stirring. The pH will decrease. Continue adding HCl until the pH reaches 7.5.

  • Carefully transfer the solution to a 1 L volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Add deionized water to the flask until the bottom of the meniscus reaches the 1 L mark.

  • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • For applications requiring sterile conditions, filter the buffer through a 0.22 µm sterile filter into a sterile container.

  • Label the container clearly and store it at 4°C.

Table 1: 3-Ethylmorpholine Hydrochloride Buffer Preparation Parameters

ParameterValue
Compound 3-Ethylmorpholine
Molar Mass 115.17 g/mol
Stock Concentration 1 M
pH Range 7.0 - 8.0
Titrating Agent Hydrochloric Acid (HCl)
Application in Enzyme-Linked Immunosorbent Assay (ELISA)

The binding affinity of antibodies to their target antigens is highly dependent on the pH of the assay environment. A stable pH ensures consistent and reliable results in an ELISA. 3-Ethylmorpholine hydrochloride buffer can be employed as a washing and dilution buffer in ELISA protocols.

ELISA Workflow

cluster_0 Step 1: Coating cluster_1 Step 2: Blocking cluster_2 Step 3: Sample Incubation cluster_3 Step 4: Detection cluster_4 Step 5: Development and Reading coat Coat plate with capture antibody block Block non-specific binding sites coat->block sample Add samples and standards block->sample detect_ab Add detection antibody sample->detect_ab enzyme_conj Add enzyme-conjugated secondary antibody detect_ab->enzyme_conj substrate Add substrate and incubate enzyme_conj->substrate read Read absorbance substrate->read

Caption: General workflow for a sandwich ELISA protocol.

Protocol 2: Using 3-Ethylmorpholine Buffer in a Sandwich ELISA

Materials:

  • ELISA plate pre-coated with capture antibody

  • Samples and standards

  • Biotinylated detection antibody

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash Buffer: 20 mM 3-Ethylmorpholine hydrochloride, 150 mM NaCl, 0.05% Tween-20, pH 7.4

  • Assay Diluent: 20 mM 3-Ethylmorpholine hydrochloride, 150 mM NaCl, 1% BSA, pH 7.4

Procedure:

  • Prepare Wash Buffer and Assay Diluent: Dilute the 1 M 3-Ethylmorpholine hydrochloride buffer stock (from Protocol 1) and other components to the final concentrations listed above.

  • Washing: Wash the pre-coated plate three times with 300 µL of Wash Buffer per well.

  • Blocking: If not pre-blocked, add 200 µL of a suitable blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample Incubation: Add 100 µL of standards and samples (diluted in Assay Diluent) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody (diluted in Assay Diluent) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP (diluted in Assay Diluent) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Application in Enzymatic Assays

The catalytic activity of enzymes is exquisitely sensitive to pH. The use of a suitable buffer is non-negotiable for obtaining accurate kinetic data. 3-Ethylmorpholine hydrochloride is an appropriate buffer for enzymes that are active in the neutral to slightly alkaline pH range.

Enzymatic Assay Workflow

cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Assay Setup cluster_2 Step 3: Reaction Initiation cluster_3 Step 4: Data Acquisition prep Prepare reaction buffer, enzyme, and substrate solutions setup Add reaction buffer and enzyme to microplate wells prep->setup initiate Add substrate to initiate the reaction setup->initiate read Measure signal (e.g., absorbance, fluorescence) over time initiate->read

Caption: Workflow for a typical in vitro enzymatic assay.

Protocol 3: Generic Protease Activity Assay

This protocol describes a colorimetric assay for a hypothetical protease that is active at pH 7.8.

Materials:

  • Protease enzyme stock solution

  • Colorimetric protease substrate (e.g., a p-nitroanilide-conjugated peptide)

  • Reaction Buffer: 50 mM 3-Ethylmorpholine hydrochloride, 100 mM NaCl, 10 mM CaCl₂, pH 7.8

  • 96-well microplate

  • Incubating microplate reader capable of reading absorbance at 405 nm

Procedure:

  • Prepare Reaction Buffer: Dilute the 1 M 3-Ethylmorpholine hydrochloride buffer stock and other components to the final concentrations.

  • Prepare Reagents: Dilute the protease enzyme and the substrate to their desired working concentrations in the Reaction Buffer.

  • Assay Setup: In each well of the microplate, add 50 µL of the diluted protease enzyme. Include wells with buffer only as a blank control.

  • Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 50 µL of the diluted substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every minute for 30 minutes. The rate of increase in absorbance is proportional to the protease activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each sample.

Table 2: Typical Enzymatic Assay Conditions

ParameterRecommended Range
Buffer Concentration 20 - 100 mM
pH 7.0 - 8.0
Temperature 25 - 37°C
Substrate Concentration Varies (typically around the Kₘ value)
Enzyme Concentration Varies (should provide a linear reaction rate)

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ethylmorphine Hydrochloride?
  • CymitQuimica. CAS 55265-24-2: 3-ethylmorpholine hydrochloride.
  • Patsnap Synapse. (2024, June 14). What is Ethylmorphine Hydrochloride used for?
  • MIT OpenCourseWare. Principles of Chemical Science, Solutions for Lecture 22: Acid-Base Equilibrium: Salt Solutions and Buffers.
  • The Royal Society of Chemistry. Supporting Information.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 3-Ethylmorpholine hydrochloride in high-throughput screening

Topic: Troubleshooting Poor Solubility of 3-Ethylmorpholine Hydrochloride in HTS Workflows Welcome to the Advanced Applications Support Center. As drug discovery libraries move toward higher-density formats, managing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Poor Solubility of 3-Ethylmorpholine Hydrochloride in HTS Workflows

Welcome to the Advanced Applications Support Center. As drug discovery libraries move toward higher-density formats, managing the physical chemistry of compound stocks is critical. This guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to resolve the precipitation of 3-Ethylmorpholine hydrochloride during High-Throughput Screening (HTS).

Mechanistic Causality: The Physics of Halide Salt Precipitation in HTS

3-Ethylmorpholine hydrochloride (CAS 55265-24-2) is a highly polar heterocyclic amine salt[1]. While hydrochloride salts are engineered for excellent aqueous solubility, their behavior in 100% Dimethyl Sulfoxide (DMSO)—the standard HTS storage solvent—presents unique thermodynamic challenges.

The Hydration Paradox: DMSO is exceptionally hygroscopic. When high-density source plates are exposed to the ambient atmosphere of a laboratory, the solvent rapidly absorbs water. The non-ideal properties of DMSO-water mixtures mean that cavity formation in the solvent (a necessary thermodynamic step for solute dissolution) is significantly more difficult in "wet" DMSO than in either dry DMSO or pure water[2]. Consequently, the absorption of ambient humidity drastically decreases the solubility of halide salts, rapidly inducing the crystallization of 3-Ethylmorpholine hydrochloride at the bottom of the well[3].

Impact on Acoustic Droplet Ejection (ADE): Modern HTS relies on acoustic liquid handlers (e.g., Echo) to dispense nanoliter volumes. ADE uses focused sound waves to eject droplets, relying on the fluid's specific surface tension, viscosity, and speed of sound[4]. When water is absorbed into the DMSO stock, these physical parameters shift. Furthermore, if 3-Ethylmorpholine HCl precipitates, the solid particulates scatter the acoustic energy, causing beam misfocusing, transfer volume errors, and severe false-negative rates in downstream biological assays[5].

G Air Atmospheric Moisture (40-60% RH) DMSO Hygroscopic DMSO Stock (1536-well plate) Air->DMSO Exposure WaterUptake Water Uptake (>6% v/v in 1 hr) DMSO->WaterUptake Consequence1 Decreased Halide Salt Solubility (Precipitation) WaterUptake->Consequence1 Consequence2 Altered Fluid Viscosity & Surface Tension WaterUptake->Consequence2 Acoustic Acoustic Droplet Ejection (ADE) Misfocusing / Volume Error Consequence1->Acoustic Particulates scatter sound Consequence2->Acoustic

Figure 1: Mechanism of DMSO hydration and its impact on acoustic dispensing.

Quantitative Data: DMSO Hydration Kinetics

Understanding the rate of water uptake is essential for diagnosing 3-Ethylmorpholine HCl precipitation. Hydration rates are heavily dependent on well geometry, fluid volume, and atmospheric conditions[6].

Table 1: DMSO Hydration Rates and Precipitation Risk (at ~40% Relative Humidity)

Plate FormatFill VolumeExposure TimeWater Uptake (% v/v)Impact on 3-Ethylmorpholine HCl Stock
1536-well 2 µL1 Hour> 6.0%Critical: High probability of rapid crystallization.
384-well 10 µL1 Hour~ 2.5%Moderate: Supersaturation; precipitation upon freeze-thaw.
96-well Tube 100 µL1 Hour< 1.0%Low: Compound generally remains stable in solution.

Troubleshooting FAQs

Q1: Why is 3-Ethylmorpholine HCl precipitating in my 100% DMSO source plate before I even run the assay? A: This is almost certainly due to DMSO hydration. When a 1536-well plate is unsealed on the deck, the 2 µL of DMSO can absorb over 6% water by volume within an hour[6]. This water uptake drastically lowers the solubility limit of the hydrochloride salt, forcing it to crash out of solution[2].

Q2: My acoustic liquid handler is reporting "Transfer Failures" for wells containing this compound. Is the machine broken? A: No. The ADE system calculates the acoustic input power required to eject a droplet based on the fluid's properties[4]. Precipitated 3-Ethylmorpholine HCl acts as a physical barrier that scatters the ultrasonic waves, preventing the energy from focusing at the meniscus. You must re-solubilize the compound before dispensing.

Q3: How can I rescue a library plate where the compound has already precipitated? A: Surprisingly, compounds precipitated by water uptake or repeated freeze-thaw cycles can be re-dissolved using in-well, low-energy sonication combined with nitrogen desiccation[2]. See Protocol A below for the exact methodology.

Q4: The compound is perfectly soluble in the DMSO source plate, but it crashes out immediately when dispensed into the aqueous assay buffer. How do I fix this? A: This is a classic co-solvent/pH shock issue. 3-Ethylmorpholine is a weak base[7]. If your assay buffer has a high pH, the hydrochloride salt may convert to its free base form, which has different solubility kinetics. To prevent this, ensure rapid mixing upon dispensing, verify the buffer pH is compatible with the salt form, or add a surfactant (e.g., 0.01% Tween-20) to the assay buffer to lower the surface tension and aid in rapid solvation.

Self-Validating Experimental Protocols

Protocol A: In-Well Sonication and Desiccation Recovery

Purpose: To reverse DMSO hydration and re-solubilize 3-Ethylmorpholine HCl in high-density plates without transferring liquids.

  • Nitrogen Purge: Place the affected 384-well or 1536-well compound storage plate into an environmental pod or desiccator purged with dry nitrogen gas. Incubate for 24 to 72 hours. Causality: Creating a DMSO-rich, anhydrous environment forces the evaporation of absorbed water, restoring the solvent's capacity to dissolve the halide salt[3].

  • Low-Energy Sonication: Transfer the sealed plate to a plate-based sonicator (e.g., Covaris or similar low-energy acoustic water bath). Sonicate at low intensity for 5–10 minutes. Causality: Sonication provides the activation energy required to break the crystal lattice of the precipitated salt, allowing it to re-enter the now-dry DMSO[2].

  • Self-Validation Step: Run the plate through the acoustic liquid handler in "Survey" mode. The system will measure the acoustic impedance of each well. A successful re-solubilization is validated by a return to baseline acoustic impedance and a lack of sound scattering.

G Start Precipitated Compound in Source Plate Desiccation Step 1: Nitrogen Desiccation (24-72 hrs) Start->Desiccation Sonication Step 2: Low-Energy Plate Sonication Desiccation->Sonication Validation Step 3: Acoustic Impedance Survey Sonication->Validation Success Baseline Impedance: Proceed to Screen Validation->Success Pass Fail Scattering Detected: Repeat Cycle Validation->Fail Fail Fail->Desiccation

Figure 2: Workflow for rescuing precipitated HTS compound plates.

Protocol B: Laser Nephelometry Assay for Aqueous Dilution Troubleshooting

Purpose: To determine the exact maximum soluble concentration of 3-Ethylmorpholine HCl in your specific assay buffer prior to HTS.

  • Stock Preparation: Prepare a fresh, anhydrous 10 mM stock of 3-Ethylmorpholine HCl in 100% DMSO.

  • Acoustic Dispensing: Using an acoustic dispenser, transfer varying volumes of the DMSO stock (e.g., 5 nL to 500 nL) into a 96-well clear-bottom microtiter plate containing your target aqueous assay buffer to create a concentration gradient[8][9].

  • Incubation & Shaking: Shake the plate at 1200 rpm for 2 hours to ensure complete mixing and to mimic assay conditions.

  • Nephelometric Measurement: Read the plate using a laser nephelometer. Nephelometry measures the turbidity of the solution by detecting light scattered by insoluble particulates[9].

  • Self-Validation Step: Include a known highly soluble compound (e.g., caffeine) as a negative control, and a known insoluble lipophilic compound as a positive control. The solubility limit of 3-Ethylmorpholine HCl is self-validated by identifying the exact concentration at which the nephelometric signal deviates from the baseline of the negative control.

References

  • In situ DMSO hydration measurements of HTS compound libraries. PubMed / National Institutes of Health. Available at:[Link][6]

  • High throughput sonication: evaluation for compound solubilization. PubMed / National Institutes of Health. Available at:[Link][2]

  • In situ DMSO hydration measurements of HTS compound libraries (Extended Report). ResearchGate. Available at:[Link][3]

  • Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at:[Link][5]

  • Gentle, fast and effective crystal soaking by acoustic dispensing. bioRxiv. Available at:[Link][8]

  • A method of measuring solubility (EP1428015A1). Google Patents. Available at:[9]

  • Controllable Droplet Ejection of Multiple Reagents through Focused Acoustic Beams. Langmuir - ACS Publications. Available at:[Link][4]

Sources

Optimization

Technical Support Center: Preventing Degradation of 3-Ethylmorpholine Hydrochloride During Long-Term Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of amine hydrochloride salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of amine hydrochloride salts. 3-Ethylmorpholine hydrochloride is a critical intermediate and reagent in drug development, but its structural vulnerabilities—specifically its hygroscopicity and the oxidative liability of the morpholine ring—require rigorous handling protocols.

This guide is designed to synthesize mechanistic causality with field-proven methodologies, providing you with a self-validating system to ensure the integrity of your batches during long-term storage.

FAQ 1: Why does my 3-Ethylmorpholine hydrochloride powder turn sticky or change color over time?

The Causality: If your solid powder is turning sticky (deliquescence) or developing a yellow tint, you are observing a cascade of moisture-induced and oxidative degradation.

Like many amine hydrochlorides, 3-Ethylmorpholine HCl is highly hygroscopic[1]. When exposed to ambient humidity, the salt absorbs moisture from the air, creating a highly concentrated, localized aqueous microenvironment. This moisture acts as a micro-solvent that lowers the activation energy for subsequent degradation.

Once in this localized solution, the tertiary/secondary amine within the morpholine ring becomes highly susceptible to oxidative degradation, primarily leading to N-oxide formation[2]. These N-oxides can form remarkably stable hydrogen bonds with the absorbed water, further accelerating the deliquescence process[3]. The yellowing color is a direct macroscopic indicator of advanced degradation, often signifying that the morpholine ring has undergone oxidative cleavage.

Degradation M 3-Ethylmorpholine HCl H2O Moisture Exposure M->H2O Hygroscopic O2 Oxygen Exposure M->O2 Aerobic Del Deliquescence & Local pH Shift H2O->Del Absorbs H2O Ox Oxidative Degradation (N-oxide formation) O2->Ox Oxidizes Amine Del->Ox Accelerates Ring Ring Cleavage Ox->Ring Further Stress

Logical relationship between environmental exposure and morpholine degradation.

FAQ 2: What is the optimal long-term storage protocol for the solid powder?

To prevent the degradation cascade described above, you must eliminate both moisture and oxygen. Do not simply place the manufacturer's vial into a -20°C freezer, as repeated opening will introduce condensation.

Step-by-Step Methodology for Solid Storage:

  • Equilibration: Before opening a cold bulk vial, place it in a desiccator and allow it to equilibrate to room temperature for at least 60 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Inert Atmosphere Handling: Transfer the vial to a glove box or use a Schlenk line to handle the material under an inert gas (Argon is preferred over Nitrogen as it is heavier and displaces oxygen more effectively at the bottom of the vial).

  • Aliquoting: Weigh and divide the bulk powder into single-use, amber glass vials. Amber glass prevents photolytic degradation of the morpholine ring.

  • Sealing: Purge each individual vial with Argon. Seal immediately with a PTFE-lined screw cap (which resists chemical vapor degradation better than standard rubber or silicone) and wrap the seam tightly with Parafilm.

  • Storage: Store the aliquots at -20°C inside a secondary sealed container (e.g., a desiccator cabinet or a sealed bag containing active indicating desiccant like Drierite).

FAQ 3: How stable is 3-Ethylmorpholine HCl once reconstituted in an aqueous buffer?

Aqueous solutions of morpholine derivatives have limited beyond-use dates and are highly susceptible to hydrolysis, oxidation, and microbial growth[4].

Step-by-Step Methodology for Aqueous Reconstitution:

  • Solvent Preparation: Use high-purity (Milli-Q) water or buffer. Degas the solvent using sonication under vacuum or by sparging with Argon for 15 minutes to remove dissolved oxygen.

  • Dissolution: Dissolve the single-use solid aliquot directly into the degassed solvent.

  • Sterilization: Filter the solution through a 0.22 µm PTFE or PVDF syringe filter to prevent microbial degradation.

  • Short-Term Storage: Store the liquid at 2-8°C. Do not exceed a 14-day beyond-use date[4].

Crucial Warning on Freeze-Thaw Cycles: Do not freeze the aqueous solution. As the solution freezes, the solute is excluded from the forming ice lattice. This creates highly concentrated micro-pockets of the hydrochloride salt, leading to drastic localized pH drops that accelerate the hydrolytic cleavage of the compound.

Quantitative Data: Storage Conditions vs. Expected Stability
Storage ConditionPhysical StateExpected StabilityPrimary Degradation Risk
-20°C, DesiccatedSolid Aliquots> 24 MonthsMinimal to None
2-8°C, DesiccatedSolid Bulk6 - 12 MonthsSlow deliquescence (if opened)
2-8°C, AqueousLiquid Solution14 - 28 DaysHydrolysis, Oxidation
25°C, AqueousLiquid Solution< 7 DaysRapid N-oxide formation

FAQ 4: How can I analytically verify the integrity of my stored batches?

If you suspect your batch has degraded, visual inspection (checking for stickiness or yellowing) is only the first step. You must validate the structural integrity analytically.

Analytical Methodology: Use High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). Because some morpholine degradation products lack a strong UV chromophore, relying solely on a UV/Vis detector (e.g., at 254 nm) will result in false negatives.

  • Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column, as the highly polar, water-soluble nature of the hydrochloride salt results in poor retention on standard C18 reverse-phase columns.

  • Detection: Pair the LC with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal detection of non-UV active degradation products, alongside MS to identify the specific +16 Da mass shift indicative of N-oxide formation.

Workflow cluster_solid Solid Storage cluster_aqueous Aqueous Reconstitution A Receive Bulk 3-Ethylmorpholine HCl B Equilibrate to RT in Desiccator A->B C Aliquot under Inert Gas (Ar/N2) B->C D Seal in Amber Vials with PTFE C->D F Dissolve in Degassed Buffer C->F E Store at -20°C (Desiccated) D->E G Filter Sterilize (0.22 µm) F->G H Store at 2-8°C (Max 14 Days) G->H

Step-by-step experimental workflow for aliquoting and storage.

References
  • Grokipedia. "Hydrochloride."[Link]

  • ACS Publications. "Medicinal Chemistry of Drugs with N-Oxide Functionalities."[Link]

  • Journal of Food and Drug Analysis. "Beyond-use date of extemporaneous morphine hydrochloride oral solution."[Link]

Sources

Troubleshooting

Improving purity of 3-Ethylmorpholine hydrochloride via advanced recrystallization techniques

Welcome to the Technical Support Center for the purification of 3-Ethylmorpholine hydrochloride. As a highly soluble amine hydrochloride salt, this molecule presents unique thermodynamic challenges during purification.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3-Ethylmorpholine hydrochloride. As a highly soluble amine hydrochloride salt, this molecule presents unique thermodynamic challenges during purification. Standard cooling crystallization often fails due to a low thermal solubility gradient, necessitating anti-solvent techniques. However, forcing supersaturation via anti-solvents frequently pushes the system into a metastable miscibility gap, resulting in Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

This guide provides field-proven, self-validating methodologies to bypass LLPS, control nucleation, and achieve high-purity crystalline product.

Process Visualization: Anti-Solvent & LLPS Troubleshooting Workflow

The following diagram illustrates the logical decision tree for anti-solvent crystallization, highlighting the critical intervention point for LLPS detection.

Workflow N1 Crude 3-Ethylmorpholine HCl N2 Dissolve in Hot Primary Solvent (Isopropanol at 75°C) N1->N2 N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 N4 Controlled Anti-Solvent Addition (Diethyl Ether dropwise) N3->N4 N5 LLPS / Oiling Out Detected? (via FBRM / PAT) N4->N5 N6 Intervention: Adjust Temp & Add Seeds N5->N6 Yes (Emulsion) N7 Cooling Crystallization (0.5°C/min to 5°C) N5->N7 No (Clear Nucleation) N6->N7 N8 Vacuum Filtration & Washing N7->N8 N9 High-Purity Product (>99%) N8->N9

Workflow for anti-solvent crystallization and LLPS troubleshooting.

Self-Validating Experimental Protocol: Anti-Solvent Crystallization

To ensure high purity, the crystallization process must be tightly controlled to avoid the entrapment of impurities within an oily phase. This protocol integrates Process Analytical Technology (PAT) to create a self-validating feedback loop.

Step 1: Primary Dissolution Weigh the crude 3-Ethylmorpholine hydrochloride. Add a minimal volume of hot 2-propanol (isopropanol) maintained at 75°C until complete dissolution is achieved. Causality: Amine hydrochlorides possess high solubility in polar protic solvents and low thermal solubility gradients[1]. Using 2-propanol instead of ethanol reduces the baseline solubility of the salt, improving the final thermodynamic yield[2].

Step 2: Clarification Perform a rapid hot gravity filtration through a heated Celite pad to remove insoluble particulates and polymeric impurities.

Step 3: PAT Initialization (Self-Validation Setup) Insert a Focused Beam Reflectance Measurement (FBRM) probe or a High Dynamic Range (HDR) imaging probe into the reactor[3]. Causality: Visual detection of nucleation is unreliable because both LLPS droplets and solid crystals cause solution turbidity. PAT allows real-time differentiation between liquid droplets and solid crystal chords[4].

Step 4: Anti-Solvent Titration Slowly add the anti-solvent (diethyl ether) dropwise under moderate agitation. Monitor the FBRM total counts. Stop the addition immediately prior to the predetermined cloud point (the boundary of the metastable zone).

Step 5: Seeding and Isothermal Aging Introduce 1-2 wt% of pure 3-Ethylmorpholine hydrochloride seed crystals. Hold the suspension isothermally for 1 to 2 hours. Causality: Seeding bypasses the high supersaturation requirement for primary nucleation. The isothermal aging step allows the crystal lattice to heal and grow uniformly, preventing the system from crossing into the thermodynamically unstable spinodal region where LLPS occurs[5].

Step 6: Phase Validation (Self-Validation Check) Check the FBRM chord length distribution.

  • Pass: A sharp peak in the 10–50 μm range confirms true crystalline nucleation. Proceed to Step 7.

  • Fail: A rapid spike in broad counts (>100 μm) indicates spherical droplets (oiling out). Corrective Action: Reheat the system by 5–10°C to redissolve the emulsion, add a small volume of isopropanol, and re-seed.

Step 7: Cooling & Isolation Cool the suspension at a controlled linear rate (0.5°C/min) down to 5°C. Isolate the crystals via vacuum filtration, wash with a minimal volume of ice-cold diethyl ether, and dry under high vacuum to remove residual solvent.

Quantitative Optimization Data

The choice of solvent system and supersaturation ratio dictates the risk of phase separation and the ultimate purity of the API. The table below summarizes comparative data for 3-Ethylmorpholine HCl crystallization.

Solvent System (Primary / Anti-Solvent)Supersaturation Ratio (S)Oiling Out (LLPS) RiskAgglomeration ProfileFinal Purity (% HPLC)Final Yield (%)
Ethanol / Ethyl AcetateHigh (>2.5)HighSevere92.5%85%
Isopropanol / Diethyl Ether Moderate (1.5 - 2.0) Moderate Low (with seeding) >99.2% 78%
Methanol / AcetoneHigh (>3.0)Very HighSevere88.0%90%

Troubleshooting & FAQs

Q1: During anti-solvent addition, my solution turns into a milky emulsion instead of forming distinct crystals. What is happening mechanically? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[6]. When supersaturation is driven too rapidly by the anti-solvent, the system enters a miscibility gap. Instead of integrating into a rigid crystal lattice, the 3-Ethylmorpholine HCl forms a solute-rich secondary liquid phase. This oily phase acts as a highly effective solvent for structurally similar impurities, severely degrading final purity[4].

Q2: How can I rescue a batch that has already oiled out? A: Do not simply cool the emulsion, as this will result in a sticky, amorphous gum that entraps solvent and impurities. Instead, adjust the solvent ratio by adding more of the primary solvent (isopropanol) and heating the mixture until the oil redissolves into a single homogeneous phase[7]. Once clear, adjust your trajectory to bypass the miscibility gap by operating at a higher temperature profile and introducing seed crystals before adding the remainder of the anti-solvent[5].

Q3: My yield is exceptionally low. Can I just evaporate the solvent instead of using an anti-solvent? A: Evaporative crystallization of amine hydrochlorides is risky. Rapid removal of water or polar solvents during distillation leads to uncontrolled desupersaturation, which frequently triggers massive oiling out and scaling on the reactor walls[3]. If you must concentrate the mother liquor, do so under vacuum at low temperatures, and always follow up with a controlled anti-solvent ramp rather than evaporating to dryness.

Q4: Even when crystals form, they are highly agglomerated. How do I fix the crystal habit? A: Agglomeration is a downstream consequence of transient LLPS or highly localized supersaturation at the exact point where the anti-solvent drops hit the solution[8]. To resolve this, ensure adequate mixing (avoid localized pooling of the anti-solvent) and implement the "seed aging" step described in the protocol. Holding the suspension at a low supersaturation allows secondary nucleation to stabilize and prevents the rapid, chaotic growth that fuses crystals together[5].

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo. Available at: [Link]

  • ACS Publications. "Investigation of Agglomeration in the Presence of Oiling Out in the Antisolvent Crystallization Process." Industrial & Engineering Chemistry Research. Available at: [Link]

  • Aragen. "Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing." Aragen. Available at: [Link]

  • MDPI. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." Crystals. Available at: [Link]

  • ACS Publications. "Crystallization in the Presence of a Liquid−Liquid Phase Separation." Organic Process Research & Development. Available at: [Link]

  • ScienceMadness. "Diethylamine Hydrochloride Synthesis." ScienceMadness Forums. Available at: [Link]

Sources

Optimization

Overcoming background noise in 3-Ethylmorpholine hydrochloride NMR spectroscopy

Welcome to the technical support center for the NMR analysis of 3-Ethylmorpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the NMR analysis of 3-Ethylmorpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of acquiring high-quality NMR spectra for this compound. Here, we will address specific issues related to background noise, sample preparation, and spectral interpretation in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the NMR analysis of 3-Ethylmorpholine hydrochloride.

Q1: My baseline is very noisy. What are the most likely causes and how can I fix it?

A1: A noisy baseline, or a poor signal-to-noise ratio (S/N), is a frequent issue in NMR spectroscopy. The primary causes can be categorized into sample preparation and instrument parameters.

  • Sample Concentration: The sample may be too dilute. For a routine ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically recommended. For ¹³C NMR, a higher concentration of 20-100 mg is often necessary to achieve a good signal-to-noise ratio in a reasonable time.

  • Instrument Parameters:

    • Number of Scans (ns): The S/N ratio increases with the square root of the number of scans. If your signal is weak, increasing the number of scans can significantly improve the quality of your spectrum.

    • Receiver Gain (rg): An improperly set receiver gain can either fail to amplify the signal sufficiently or introduce noise by amplifying baseline noise. Modern spectrometers often have an autogain function that is a good starting point.

  • Shimming: Poor magnetic field homogeneity is a major contributor to broad lines and a noisy appearance. Ensure the sample is properly shimmed before acquisition.

Q2: I see broad peaks in my spectrum. What could be the reason?

A2: Broad peaks can arise from several factors:

  • Poor Shimming: This is the most common cause. Re-shimming the sample should be the first step.

  • Presence of Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity. Always filter your sample into the NMR tube, for instance, through a small plug of glass wool in a Pasteur pipette.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions, even at trace levels, can cause significant line broadening. Ensure high-purity solvents and clean glassware are used. If you suspect paramagnetic contamination, washing glassware with a chelating agent like EDTA can help.

  • Chemical Exchange: The proton on the nitrogen of the morpholine ring can undergo chemical exchange with residual water or other labile protons in the sample, leading to broadening of the N-H signal and adjacent protons. Using a dry deuterated solvent and minimizing exposure to atmospheric moisture is crucial.

Q3: I am having trouble dissolving my 3-Ethylmorpholine hydrochloride sample. What are the best solvents to use?

A3: As a hydrochloride salt, 3-Ethylmorpholine hydrochloride is generally soluble in polar, protic deuterated solvents.

  • Deuterated Water (D₂O): This is often a good choice for hydrochloride salts due to its high polarity.

  • Deuterated Methanol (CD₃OD): Another excellent choice for polar compounds.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is a very versatile solvent that can dissolve a wide range of polar compounds and has the added advantage of shifting the residual water peak to a less crowded region of the spectrum.

For less polar solvents like Chloroform-d (CDCl₃) or Acetone-d₆, solubility may be limited.

Q4: I see extra peaks in my spectrum that don't correspond to 3-Ethylmorpholine hydrochloride. What could they be?

A4: Unidentified peaks are usually due to impurities. These can originate from several sources:

  • Residual Solvents: Traces of solvents used in the synthesis or purification of the compound are very common. Common examples include ethyl acetate, hexane, dichloromethane, and acetone.

  • Synthesis Byproducts: Depending on the synthetic route, byproducts may be present. For example, the synthesis of morpholines can sometimes lead to the formation of bis-alkylation products or unreacted starting materials.

  • Degradation Products: Morpholine rings can be susceptible to oxidative degradation, which can lead to ring-opening. Storing the compound in a cool, dark, and dry place is recommended to minimize degradation.

  • Water: A peak from residual H₂O (or HOD in deuterated solvents) is almost always present. Its chemical shift is highly dependent on the solvent and temperature.

To identify these impurities, you can consult tables of common NMR solvent and impurity chemical shifts.

Part 2: In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving persistent issues.

Guide 1: Optimizing Acquisition Parameters for a Low-Concentration Sample

If your sample is precious and you can only prepare a dilute solution, optimizing the NMR acquisition parameters is critical.

Objective: To maximize the signal-to-noise ratio for a sample of 3-Ethylmorpholine hydrochloride with a concentration below 1 mg/mL.

Protocol:

  • Lock and Shim:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform a thorough shimming routine. Start with an automated shimming procedure if available, followed by manual adjustment of the Z1 and Z2 shims to maximize the lock level and minimize the peak width of the solvent signal.

  • Set the Receiver Gain (rg):

    • Use the spectrometer's automatic receiver gain setting as a starting point.

    • If acquiring manually, start with a low gain and gradually increase it until the FID just fills the ADC range without clipping.

  • Determine the 90° Pulse Width (p1):

    • Accurately calibrating the 90° pulse width ensures maximum signal intensity for each scan.

    • Use the spectrometer's automated pulse calibration routine.

  • Set the Relaxation Delay (d1):

    • The relaxation delay is crucial for quantitative measurements and for achieving a good signal-to-noise ratio. It should be at least 5 times the longest T₁ relaxation time of the protons in your molecule.

    • For small molecules like 3-Ethylmorpholine hydrochloride, T₁ values are typically in the range of 1-5 seconds. A conservative d1 of 10-15 seconds is a good starting point.

  • Set the Number of Scans (ns):

    • Begin with a larger number of scans, for example, 128 or 256 for a ¹H spectrum.

    • Monitor the signal-to-noise ratio as the acquisition progresses. You can stop the acquisition when the desired S/N is reached. Remember that quadrupling the number of scans will double the S/N.

Data Presentation: Recommended Starting Parameters for a Dilute Sample

ParameterSymbolRecommended ValueRationale
Pulse Widthp1Calibrated 90°To excite the nuclear spins for maximum signal in a single scan.
Relaxation Delayd1≥ 5 x T₁ (e.g., 10-30 s)To allow the magnetization to return to equilibrium before the next pulse.
Acquisition Timeaq2-4 sTo ensure good digital resolution.
Number of Scansns≥ 128To improve the signal-to-noise ratio.
Guide 2: Identifying and Mitigating Impurities

The presence of impurities can complicate spectral interpretation. This guide provides a systematic approach to identifying and dealing with them.

Troubleshooting Workflow for Impurity Identification:

Caption: A logical workflow for identifying unknown peaks in an NMR spectrum.

Potential Synthesis-Related Impurities:

The synthesis of 3-substituted morpholines can involve several routes. A common approach is the cyclization of an appropriate amino alcohol. Potential impurities could include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could be compounds like 1-amino-2-propanol derivatives or diethanolamine derivatives.

  • Byproducts of Cyclization: Incomplete cyclization or side reactions could lead to the formation of open-chain intermediates.

  • Reagents from Purification: If column chromatography was used for purification, residual solvents from the eluent system may be present.

Part 3: Understanding the NMR Spectrum of 3-Ethylmorpholine Hydrochloride

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show signals for the ethyl group and the morpholine ring protons. Due to the chirality at the 3-position, the protons on the morpholine ring may exhibit complex splitting patterns.

  • Ethyl Group:

    • A triplet around 1.0-1.3 ppm (3H) corresponding to the -CH₃ group.

    • A quartet around 2.4-2.8 ppm (2H) corresponding to the -CH₂- group.

  • Morpholine Ring Protons:

    • The proton at the 3-position (C3-H) will be a multiplet, likely in the range of 2.8-3.2 ppm.

    • The protons on the carbon adjacent to the oxygen (C2-H and C6-H) are expected to be in the range of 3.5-4.0 ppm.

    • The protons on the carbon adjacent to the nitrogen (C5-H) will likely be in the range of 2.6-3.0 ppm.

  • N-H Proton:

    • As a hydrochloride salt, a broad signal for the N⁺-H proton is expected, typically downfield ( > 5 ppm), and its position can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum should display six distinct signals.

  • Ethyl Group:

    • -CH₃ carbon around 10-15 ppm.

    • -CH₂- carbon around 45-50 ppm.

  • Morpholine Ring Carbons:

    • C3 carbon (attached to the ethyl group) around 55-60 ppm.

    • C5 carbon (adjacent to nitrogen) around 45-50 ppm.

    • C2 and C6 carbons (adjacent to oxygen) around 65-70 ppm.

Logical Relationship for Spectral Interpretation:

Spectral_Interpretation_Logic Spectrum Acquired NMR Spectrum Signal_Count Count Number of Signals Spectrum->Signal_Count Integration Analyze Integration Values Spectrum->Integration Chemical_Shift Analyze Chemical Shifts Spectrum->Chemical_Shift Splitting Analyze Splitting Patterns (Multiplicity) Spectrum->Splitting Structure_Proposal Propose Structure Fragments Signal_Count->Structure_Proposal Integration->Structure_Proposal Chemical_Shift->Structure_Proposal Splitting->Structure_Proposal Final_Structure Assemble Final Structure Structure_Proposal->Final_Structure

Caption: A systematic approach to interpreting an NMR spectrum.

References

  • Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Troubleshooting

Resolving HPLC co-elution issues with 3-Ethylmorpholine hydrochloride impurities

Welcome to the Technical Support Center for Chromatographic Separations. This guide is engineered for analytical scientists and drug development professionals struggling with the isolation and quantification of 3-Ethylmo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Separations. This guide is engineered for analytical scientists and drug development professionals struggling with the isolation and quantification of 3-Ethylmorpholine hydrochloride and its related impurities.

By bridging physicochemical theory with applied chromatographic mechanics, this guide provides actionable, field-proven strategies to eliminate co-elution.

The Mechanistic Root of the Co-Elution Problem

3-Ethylmorpholine hydrochloride is a highly polar, basic secondary amine. In standard reversed-phase HPLC (RP-HPLC) utilizing acidic mobile phases (e.g., 0.1% TFA)[1], the amine is fully protonated. This leads to a cascade of chromatographic failures:

  • Hydrophilic Collapse: The charged moiety exhibits minimal affinity for the hydrophobic C18 stationary phase, resulting in a capacity factor ( k′ ) near zero. The analyte co-elutes with the void volume ( t0​ ).

  • Secondary Silanol Interactions: Residual silanols ( SiO− ) on the silica support act as weak cation exchangers. The electrostatic attraction between the protonated amine and these silanols causes severe peak tailing, masking closely eluting structural isomers (e.g., 2-ethylmorpholine) and degradation impurities.

To resolve these issues, we must abandon standard C18 methodologies and manipulate the retention mechanism through derivatization, mixed-mode stationary phases, or thermodynamic tuning.

Diagnostic Troubleshooting Workflow

G N1 Identify Co-eluting Impurities (e.g., 2-ethylmorpholine) N2 Assess Detection Mode N1->N2 N3 UV Detection Only N2->N3 No Chromophore N4 MS / ELSD / CAD Available N2->N4 Universal/Mass N5 NIT Derivatization + Standard C18 RP-HPLC N3->N5 N6 Evaluate Retention Mechanism N4->N6 N7 Mixed-Mode Chromatography (Cation-Exchange/RP) N6->N7 k' < 1 (Poor Retention) N8 Sub-ambient Temperature Tuning (15°C) N6->N8 Isomer Separation

Diagnostic workflow for resolving 3-ethylmorpholine co-elution based on detection mode.

Core Troubleshooting Guides (FAQs)

Q1: My 3-ethylmorpholine peak is co-eluting with the solvent front and related impurities on a standard C18 column. How do I increase retention and resolution? A: Switch to a Mixed-Mode Chromatography approach. The Causality: Standard C18 columns rely solely on hydrophobic interactions, which fail for small, charged molecules. Mixed-mode columns (such as Coresep 100) incorporate both hydrophobic alkyl chains and cation-exchange groups on the same silica surface[2]. The positively charged morpholine ring interacts strongly with the cation-exchange sites, drastically increasing retention without requiring highly aqueous, non-volatile buffers[2]. This orthogonal retention mechanism separates 3-ethylmorpholine from non-basic impurities and structural isomers based on subtle pKa​ and steric differences.

Q2: I am restricted to UV detection, but 3-ethylmorpholine lacks a strong chromophore. Low-wavelength monitoring (210 nm) is causing baseline co-elution with mobile phase noise. What is the workaround? A: Utilize Pre-column Derivatization with 1-Naphthylisothiocyanate (NIT) . The Causality: Aliphatic amines have negligible UV absorbance. NIT reacts rapidly with the secondary amine of 3-ethylmorpholine to form a highly stable, hydrophobic thiourea derivative[3]. This transformation achieves two goals simultaneously: it introduces a strong UV chromophore (detectable at 254 nm, bypassing low-wavelength solvent noise) and significantly increases the molecule's hydrophobicity[3]. This allows for excellent retention and isomer resolution on standard C18 columns using simple acetonitrile/water gradients[4].

Q3: I am using a cation-exchange method, but 3-ethylmorpholine is still partially co-eluting with a closely related alkylamine impurity. Gradient changes aren't helping. A: Implement Sub-ambient Temperature Tuning . The Causality: Chromatographers intuitively increase temperature to sharpen peaks by reducing mobile phase viscosity. However, for basic amines undergoing cation-exchange, lowering the temperature (e.g., to 15 °C) fundamentally alters the thermodynamics of the exchange process[5]. Because the enthalpy of adsorption differs slightly between structural isomers, reducing thermal energy amplifies these subtle differences, reversing or improving selectivity ( α ) and resolving the critical pair[5].

Self-Validating Experimental Protocols

Protocol A: Pre-Column NIT Derivatization for UV Detection

This protocol chemically alters the analyte to force retention on standard C18 columns.

  • Reagent Preparation: Prepare a 5 mg/mL solution of 1-naphthylisothiocyanate (NIT) in anhydrous acetonitrile.

  • Sample Derivatization: Dissolve the 3-ethylmorpholine HCl sample in a basic buffer (e.g., 0.1 M sodium borate, pH 9.0) to liberate the free base. Add an equal volume of the NIT reagent.

  • Reaction: Vortex and incubate at room temperature for 30 minutes to ensure complete thiourea formation.

  • Chromatographic Conditions:

    • Column: Standard C18 (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient of Water and Acetonitrile (Start at 30% ACN, ramp to 90% over 15 mins).

    • Detection: UV at 254 nm.

  • System Validation (Critical): Inject a derivatization blank (buffer + NIT reagent, no sample). A valid system must show the unreacted NIT peak eluting at a distinct retention time with a resolution ( Rs​ ) > 2.0 from the 3-ethylmorpholine-NIT derivative peak.

Protocol B: Mixed-Mode LC-MS/ELSD Method

This protocol utilizes orthogonal retention for labs equipped with universal or mass detectors.

  • Mobile Phase Preparation: Prepare Mobile Phase A: 10 mM Ammonium Formate buffer (adjusted to pH 3.0 with formic acid) and Mobile Phase B: Acetonitrile. Note: Low pH ensures the amine remains fully protonated for maximum cation-exchange interaction.

  • Chromatographic Conditions:

    • Column: Mixed-mode Cation-Exchange/RP (e.g., Coresep 100, 150 x 4.6 mm).

    • Gradient: 10% B to 60% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 15 °C (Sub-ambient tuning to maximize isomer resolution).

  • System Validation (Critical): Inject a resolution standard containing 3-ethylmorpholine and 2-ethylmorpholine. The protocol is validated for quantitative analysis only if the critical isomeric pair exhibits a selectivity factor ( α ) ≥1.15 and resolution ( Rs​ ) ≥1.5 .

Quantitative Data Summary

The table below summarizes the expected chromatographic performance of various strategies when attempting to resolve 3-ethylmorpholine from its structural isomers and synthetic impurities.

Chromatographic StrategyColumn ChemistryMobile Phase SystemDetection ModeExpected Resolution ( Rs​ ) vs IsomersPrimary Limitation
Standard RP-HPLC C18 (Endcapped)0.1% TFA / ACNUV (215 nm)< 1.0 (Co-elution)Poor retention ( k′<1 ), high noise
High-pH RP-HPLC Hybrid C1810mM NH4​OH (pH 10) / ACNMS / ELSD1.2 - 1.5Requires specialized robust columns
Mixed-Mode Cation-Exchange + RPAmmonium Formate (pH 3) / ACNMS / ELSD> 2.0 Requires MS or Universal Detector
NIT Derivatization C18 (Standard)Water / ACNUV (254 nm)> 2.5 Adds sample preparation time

References

  • 3 - Benchchem. 2.4 - Analyst (RSC Publishing).

  • 2 - HELIX Chromatography. 4.1 - ACS Publications. 5.5 - Thermo Fisher Scientific.

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to Buffer Selection: 3-Ethylmorpholine Hydrochloride vs. N-Ethylmorpholine

For the discerning researcher in the throes of drug development and sensitive biochemical assays, the choice of a buffering agent is far from trivial. It is a decision that underpins the very stability and, therefore, th...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in the throes of drug development and sensitive biochemical assays, the choice of a buffering agent is far from trivial. It is a decision that underpins the very stability and, therefore, the validity of experimental outcomes. While N-ethylmorpholine (also known as 4-ethylmorpholine) is a familiar face in many laboratories, its structural isomer, 3-Ethylmorpholine, available as a hydrochloride salt, presents a less-trodden path. This guide offers a deep dive into the comparative buffering capacities of these two morpholine derivatives, moving beyond a simple catalog of properties to a framework for empirical characterization and informed selection.

The Cornerstone of Buffering: Understanding pKa and Buffer Capacity

A buffer's utility is fundamentally dictated by its pKa, the pH at which the protonated (acid) and deprotonated (base) forms of the buffer are in equal concentration. The effective buffering range of a compound is generally considered to be its pKa ± 1 pH unit. Within this range, the buffer can effectively resist changes in pH upon the addition of an acid or a base.

N-ethylmorpholine , with the ethyl group on the nitrogen atom (position 4), is a well-characterized buffer with a pKa of 7.67 [1][2][3][4][5]. This places its optimal buffering range squarely in the physiologically relevant pH of 6.7 to 8.7, making it a suitable choice for many biological experiments.

Given this, a direct, data-based comparison of their buffer capacities is not possible without experimental determination. Therefore, this guide proposes a robust experimental protocol for the characterization of 3-Ethylmorpholine hydrochloride's buffering properties, using the well-known N-ethylmorpholine as a benchmark.

Experimental Design for Comparative Analysis

The following protocol provides a self-validating system for determining the pKa and buffer capacity of a novel buffer candidate like 3-Ethylmorpholine hydrochloride and comparing it to a standard.

Experimental Workflow

G cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis cluster_comparison Comparison prep_3EM_HCl Prepare 0.1 M 3-Ethylmorpholine HCl titrate_3EM_acid Titrate 3-EM HCl with NaOH prep_3EM_HCl->titrate_3EM_acid prep_NEM Prepare 0.1 M N-ethylmorpholine titrate_NEM_acid Titrate N-EM with HCl prep_NEM->titrate_NEM_acid prep_HCl Prepare 0.1 M HCl (Titrant) prep_HCl->titrate_NEM_acid prep_NaOH Prepare 0.1 M NaOH (Titrant) prep_NaOH->titrate_3EM_acid plot_curves Plot pH vs. Titrant Volume titrate_3EM_acid->plot_curves titrate_NEM_acid->plot_curves determine_pka Determine pKa (mid-point of buffer region) plot_curves->determine_pka calc_beta Calculate Buffer Capacity (β) plot_curves->calc_beta compare_pka Compare pKa values determine_pka->compare_pka compare_beta Compare Buffer Capacity Curves calc_beta->compare_beta

Caption: Experimental workflow for determining and comparing the pKa and buffer capacity of 3-Ethylmorpholine HCl and N-ethylmorpholine.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a 0.1 M solution of 3-Ethylmorpholine hydrochloride in deionized water.

    • Prepare a 0.1 M solution of N-ethylmorpholine in deionized water.

    • Standardize 0.1 M solutions of HCl and NaOH.

  • Potentiometric Titration:

    • For 3-Ethylmorpholine hydrochloride (a salt of a weak base), titrate a known volume (e.g., 50 mL) with the standardized 0.1 M NaOH solution.

    • For N-ethylmorpholine (a weak base), titrate a known volume (e.g., 50 mL) with the standardized 0.1 M HCl solution.

    • In both titrations, record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added for each experiment.

    • From the titration curve of N-ethylmorpholine with HCl, the pH at the half-equivalence point will correspond to its pKa.

    • From the titration curve of 3-Ethylmorpholine hydrochloride with NaOH, the pH at the half-equivalence point will correspond to the pKa of the conjugate acid (3-Ethylmorpholinium).

    • Calculate the buffer capacity (β) at different pH values using the following formula: β = dC/dpH where dC is the moles of strong base or acid added per liter of buffer, and dpH is the resulting change in pH.

Comparative Data Presentation

The following table presents the known data for N-ethylmorpholine and hypothetical, yet plausible, data for 3-Ethylmorpholine hydrochloride based on the predicted pKa of a related compound. This serves as an example of how the experimental data would be presented.

ParameterN-ethylmorpholine (4-ethylmorpholine)3-Ethylmorpholine hydrochloride
pKa (at 25°C) 7.67[1][2][3][4][5]Experimentally Determined Value (e.g., ~8.8)
Effective Buffering Range 6.7 - 8.7e.g., ~7.8 - 9.8
Molecular Weight 115.17 g/mol 151.63 g/mol (as HCl salt)
Form LiquidSolid
Solubility Miscible in water[3][4][5]Soluble in water[6]

Note: The values for 3-Ethylmorpholine hydrochloride are hypothetical and should be determined experimentally.

Discussion and Practical Implications

The primary difference in the utility of these two compounds as buffers will stem from their pKa values. If, as hypothesized, 3-Ethylmorpholine has a higher pKa than N-ethylmorpholine, it would be the superior choice for biochemical systems that need to be maintained at a more alkaline pH.

Another practical consideration is the form in which these compounds are available. N-ethylmorpholine is a liquid, while 3-Ethylmorpholine hydrochloride is a solid. For many researchers, a solid is easier to handle and weigh accurately for buffer preparation.

The use of 3-Ethylmorpholine as its hydrochloride salt means that to prepare a buffer at its pKa, one would need to add a strong base (like NaOH) to neutralize half of the protonated form. Conversely, when starting with the free base N-ethylmorpholine, a strong acid (like HCl) is added to create the conjugate acid.

Conclusion

References

  • PubChem. Ethylmorpholine | C6H13NO | CID 7525. National Institutes of Health. [Link]

  • Evans, D.A. pKa Data Compiled by R. Williams. [Link]

  • Kirewo. Biological buffers pKa calculation. [Link]

  • MIT OpenCourseWare. Principles of Chemical Science, Solutions for Lecture 22: Acid-Base Equilibrium: Salt Solutions and Buffers. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Morpholine Derivatives in Drug Design: A Comparative Analysis of 3-Ethylmorpholine Hydrochloride

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged scaffold."[1][2][3] This simple six-member...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged scaffold."[1][2][3] This simple six-membered heterocycle, containing both an amine and an ether, is a cornerstone in the design of a diverse array of therapeutic agents.[1] Its prevalence in numerous approved and experimental drugs stems from its ability to confer advantageous physicochemical, metabolic, and biological properties.[2] The morpholine moiety can enhance drug-like properties such as solubility, metabolic stability, and cell permeability, while also providing a versatile synthetic handle for further molecular elaboration.[1][2][4][5]

The strategic incorporation of the morpholine ring can significantly improve a compound's pharmacokinetic profile.[2][4][5][6] Its weakly basic nitrogen atom and the opposing oxygen atom create a unique electronic and conformational profile, influencing pKa and allowing for a balance of hydrophilic and lipophilic characteristics.[7][8][9] This balance is often crucial for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties, including permeability across the blood-brain barrier.[7][8][9] Furthermore, the morpholine ring can engage in key hydrogen bonding and hydrophobic interactions within protein binding pockets, enhancing potency and selectivity for various biological targets, including enzymes and receptors.[2][4][5]

This guide provides a comparative analysis of 3-Ethylmorpholine hydrochloride, a representative morpholine derivative, with other notable morpholine-containing compounds in the context of drug design. We will explore their structure-activity relationships, pharmacokinetic advantages, and provide experimental protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile scaffold.

Comparative Analysis of Morpholine Derivatives

The true utility of the morpholine scaffold is realized through the diverse functionalities that can be introduced onto the ring. These substitutions significantly influence the resulting molecule's pharmacological profile. Here, we compare 3-Ethylmorpholine hydrochloride with other well-known morpholine derivatives to illustrate this chemical and biological diversity.

Featured Compound: 3-Ethylmorpholine Hydrochloride

3-Ethylmorpholine hydrochloride is a morpholine derivative with an ethyl group at the 3-position.[10] It is a white to off-white crystalline solid, soluble in water, a common characteristic of hydrochloride salts.[10] This compound serves primarily as a versatile intermediate in organic synthesis for the production of pharmaceuticals and other fine chemicals.[10][11] The presence of the ethyl group introduces a degree of lipophilicity while the hydrochloride salt form ensures aqueous solubility, a desirable combination of properties for a synthetic building block.

Key Comparators in Drug Design

To understand the role of the morpholine substitution pattern, we will compare 3-Ethylmorpholine hydrochloride to several archetypal derivatives found in clinically successful drugs:

  • N-Methylmorpholine: A simple tertiary amine where a methyl group is attached to the nitrogen atom. It is widely used as a base and catalyst in organic synthesis, particularly in the production of polyurethanes and pharmaceuticals.[12][13][14] Its role in drug molecules is often as a non-nucleophilic base or as a structural component to modulate basicity and lipophilicity.

  • Gefitinib (Iressa®): An anticancer agent that features a morpholino-containing side chain.[15] In Gefitinib, the morpholine ring is crucial for its pharmacokinetic profile, contributing to its solubility and metabolic stability.[16][17][18] The morpholine moiety undergoes oxidative metabolism, which is a key clearance pathway for the drug.[16][17][18]

  • Linezolid (Zyvox®): An oxazolidinone antibiotic containing a morpholinyl group.[19] The morpholine group in Linezolid enhances its solubility and contributes to its unique mechanism of action, which involves the inhibition of bacterial protein synthesis.[19][][21]

  • Aprepitant (Emend®): An antiemetic drug that contains a complex morpholine ether structure.[22][23] Aprepitant acts as a neurokinin-1 (NK1) receptor antagonist, and the morpholine moiety is integral to the pharmacophore that binds to this receptor.[22][23][24][25][26]

Physicochemical and Pharmacokinetic Data Summary

The following table summarizes key physicochemical and pharmacokinetic properties of our selected morpholine derivatives, highlighting the impact of different substitution patterns.

Compound Structure Molecular Weight ( g/mol ) logP (Predicted) Key Physicochemical Features Pharmacokinetic Role of Morpholine
3-Ethylmorpholine Hydrochloride C6H14ClNO151.63[11]~0.4Water-soluble salt, ethyl group adds lipophilicity.Synthetic intermediate; properties facilitate its use in creating diverse libraries.
N-Methylmorpholine C5H11NO101.15[14]-0.32[14]Miscible in water, acts as a non-nucleophilic base.[14]Modulates basicity and solubility in drug candidates.
Gefitinib C22H24ClFN4O3446.9~4.2Lipophilic, requires formulation for oral delivery.Enhances solubility and metabolic stability; site of metabolism.[16][17][18]
Linezolid C16H20FN3O4337.35[19]~1.3Good oral bioavailability.Improves solubility and contributes to ribosomal binding.[19]
Aprepitant C23H21F7N4O3534.4~4.8Highly lipophilic, orally administered.Integral part of the pharmacophore for NK1 receptor binding.[22][23][24][25][26]
Structure-Activity Relationship (SAR) Insights

The diverse roles of the morpholine moiety in these compounds underscore key principles of structure-activity relationships:

  • Modulation of Physicochemical Properties: The addition of a simple alkyl group, as in 3-Ethylmorpholine and N-Methylmorpholine, subtly alters lipophilicity and basicity. In more complex molecules like Gefitinib and Linezolid, the morpholine ring provides a critical balance of properties, enhancing solubility without sacrificing the lipophilicity needed for cell penetration.[16][17][18][19]

  • Pharmacophore Component: In Aprepitant, the morpholine ring is not just a passive carrier but an active participant in binding to the NK1 receptor.[22][23][24][25][26] Its specific stereochemistry and the orientation of the ether oxygen are crucial for high-affinity interactions.

  • Metabolic Handle: The morpholine ring in Gefitinib serves as a "soft spot" for metabolism.[16][17][18] This can be a deliberate design strategy to ensure predictable clearance of the drug, preventing accumulation and potential toxicity.

Experimental Protocols for Comparative Evaluation

To objectively compare morpholine derivatives in a drug discovery setting, a series of standardized in vitro assays are essential. The following protocols provide a framework for assessing key drug-like properties.

Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method

Rationale: Lipophilicity, expressed as the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, and permeability. The shake-flask method is the gold-standard for its determination.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 3-Ethylmorpholine HCl, N-Methylmorpholine) in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

    • Prepare a series of standard solutions of the compound in both n-octanol and phosphate-buffered saline (PBS), pH 7.4.

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of n-octanol and PBS (1:1 v/v) in a screw-cap vial.

    • Shake the vial vigorously for 1 hour at room temperature to allow for partitioning between the two phases.

    • Centrifuge the vial to ensure complete separation of the n-octanol and PBS layers.

  • Quantification:

    • Carefully remove aliquots from both the n-octanol and PBS layers.

    • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in PBS.

    • logP = log10(P)

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Rationale: Assessing metabolic stability is crucial for predicting a drug's half-life and oral bioavailability. HLMs contain a rich complement of cytochrome P450 enzymes, the primary drivers of drug metabolism.

Methodology:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare an incubation mixture containing:

      • Human liver microsomes (final concentration 0.5 mg/mL)

      • NADPH regenerating system (e.g., G6P, G6PDH)

      • Phosphate buffer (pH 7.4)

      • Test compound (final concentration 1 µM)

  • Incubation:

    • Pre-warm the incubation mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound.

    • Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction at each time point by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

Visualizing Relationships and Workflows

Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the initial screening and evaluation of a new morpholine derivative in a drug discovery program.

G cluster_0 Synthesis & Procurement cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assays cluster_3 Data Analysis & Decision Synthesis Synthesis of 3-Ethylmorpholine Hydrochloride Derivative LogP LogP Determination (Shake-Flask) Synthesis->LogP Procurement Procurement of Comparator Compounds Procurement->LogP Solubility Aqueous Solubility (Thermodynamic) LogP->Solubility pKa pKa Determination (Potentiometric) Solubility->pKa Metabolic_Stability Metabolic Stability (Human Liver Microsomes) pKa->Metabolic_Stability Permeability Permeability Assay (PAMPA) Metabolic_Stability->Permeability Cytotoxicity Cytotoxicity Assay (e.g., MTT) Permeability->Cytotoxicity Analysis Comparative Analysis of All Data Cytotoxicity->Analysis Decision Go/No-Go Decision for In Vivo Studies Analysis->Decision

Caption: A generalized workflow for the in vitro evaluation of novel morpholine derivatives.

Structure-Property Relationship Conceptual Diagram

This diagram conceptualizes how modifications to the morpholine scaffold can influence key drug-like properties.

SAR_Concept cluster_properties Drug-Like Properties Core Morpholine Scaffold N-Substitution C-Substitution Solubility Aqueous Solubility Core:N->Solubility Influences pKa, H-bonding Lipophilicity Lipophilicity (LogP) Core:N->Lipophilicity Size/Polarity of substituent Core:C->Lipophilicity Adds bulk and hydrophobicity Metabolism Metabolic Stability Core:N->Metabolism Can be site of N-dealkylation Core:C->Metabolism Can block or introduce metabolic sites Target_Binding Target Binding Affinity Core:C->Target_Binding Steric effects, van der Waals contacts Permeability Cell Permeability Solubility->Permeability Lipophilicity->Permeability Lipophilicity->Target_Binding

Caption: Conceptual links between morpholine substitutions and key drug properties.

Conclusion and Future Perspectives

The morpholine scaffold is a testament to the power of privileged structures in medicinal chemistry.[1][2][3] Its ability to enhance pharmacokinetic properties and serve as a versatile synthetic platform ensures its continued relevance in drug discovery.[2][4][5][6] As demonstrated by the comparison of 3-Ethylmorpholine hydrochloride with clinically successful drugs like Gefitinib, Linezolid, and Aprepitant, the specific substitution pattern on the morpholine ring dictates its ultimate role—from a simple solubility enhancer to an integral component of a complex pharmacophore.

Future research will undoubtedly uncover novel synthetic methodologies for creating more diverse and complex morpholine-containing libraries.[4][6] The exploration of new substitution patterns on the carbon atoms of the morpholine ring, as exemplified by 3-Ethylmorpholine, offers a promising avenue for fine-tuning the properties of drug candidates. As our understanding of the interplay between chemical structure and biological activity deepens, the strategic application of the morpholine scaffold will continue to yield innovative therapeutics for a wide range of diseases.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Ethylmorpholine Hydrochloride

For researchers, scientists, and drug development professionals engaged in the characterization of small molecules, understanding the fragmentation patterns in tandem mass spectrometry (LC-MS/MS) is paramount for structu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the characterization of small molecules, understanding the fragmentation patterns in tandem mass spectrometry (LC-MS/MS) is paramount for structural elucidation and quantitative analysis. This guide provides an in-depth, technically-grounded examination of the predicted fragmentation pattern of 3-Ethylmorpholine hydrochloride, a heterocyclic amine of interest in various chemical and pharmaceutical contexts.[1][2]

Given the absence of published, peer-reviewed fragmentation data for 3-Ethylmorpholine, this document synthesizes foundational mass spectrometry principles and draws comparisons with related morpholine structures to propose a reliable analytical framework. Every protocol and mechanistic interpretation herein is designed to be a self-validating system, grounded in established scientific literature.

Introduction to 3-Ethylmorpholine and Analytical Challenges

3-Ethylmorpholine is a substituted morpholine, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] As a small, polar, basic compound, its analysis by reversed-phase liquid chromatography can be challenging due to poor retention.[4] Techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) are often better suited for such analytes, providing the necessary retention for robust and reproducible quantification without derivatization.[5][6]

The hydrochloride salt form is typically a white to off-white solid, soluble in water and methanol.[1][2] For LC-MS analysis, it is crucial to understand its behavior in solution and its ionization characteristics. In positive-ion electrospray ionization (ESI+), the morpholine nitrogen is the most probable site of protonation, yielding a precursor ion corresponding to the free base.

PropertyValueSource
Chemical Formula C6H14ClNO[1]
Molecular Weight 151.63 g/mol [1]
Free Base Formula C6H13NO[2]
Free Base Monoisotopic Mass 115.0997 uN/A
Predicted [M+H]+ ion m/z 116.1070N/A

Proposed LC-MS/MS Analytical Protocol

This section details a robust, step-by-step methodology for the analysis of 3-Ethylmorpholine hydrochloride. The choices of column, mobile phase, and MS parameters are explained to provide a causal understanding of the experimental design.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Weigh 3-Ethylmorpholine HCl B Dissolve in 95:5 Acetonitrile:Water A->B C Vortex & Centrifuge B->C D Transfer Supernatant to Vial C->D E Inject Sample D->E F HILIC Separation E->F G ESI+ Ionization F->G H MS1 Scan (Precursor Ion Selection) G->H I Collision-Induced Dissociation (CID) H->I J MS2 Scan (Product Ion Detection) I->J K Extract Ion Chromatograms J->K M Fragmentation Pattern Analysis J->M L Peak Integration & Quantification K->L

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Validation

A Comparative Guide to the Validation of Chiral Chromatography Methods for 3-Ethylmorpholine Hydrochloride Enantiomers

Introduction: The Imperative of Enantiomeric Purity In pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological function. For chiral molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological function. For chiral molecules like 3-Ethylmorpholine, the two non-superimposable mirror-image forms, or enantiomers, can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2][3] One enantiomer may be the active therapeutic agent, while the other could be inactive, less potent, or even contribute to adverse effects. Recognizing this, global regulatory bodies such as the FDA and EMA have shown a strong preference for the development of single-enantiomer drugs over racemic mixtures.[2]

This regulatory and scientific reality places enormous importance on the development of robust analytical methods capable of accurately separating and quantifying enantiomers. This guide provides an in-depth, experience-driven walkthrough of the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomers of 3-Ethylmorpholine hydrochloride. We will explore the causality behind methodological choices, present a self-validating protocol framework based on ICH guidelines, and compare the performance of chiral HPLC with alternative technologies like Supercritical Fluid Chromatography (SFC).

The Analytical Challenge: Taming Chiral Amines

The separation of chiral amines presents a unique set of challenges. As a secondary amine, 3-Ethylmorpholine is basic and prone to strong, undesirable interactions with the stationary phase support material. Free silanol groups on the surface of silica-based chiral stationary phases (CSPs) can interact with the basic amine, leading to significant peak tailing and poor chromatographic performance.[4][5]

The key to a successful separation lies in mitigating these interactions. This is typically achieved by adding a small amount of a competing amine, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase.[4] This additive effectively "masks" the active silanol sites, preventing them from interfering with the analyte and resulting in symmetrical, well-defined peaks. It is a crucial, field-proven insight that when using such methods, it is best practice to dedicate a column specifically for basic analytes to prevent permanent alteration of the stationary phase chemistry.[4]

Part 1: A Validated Chiral HPLC Method for 3-Ethylmorpholine Hydrochloride

The foundation of any reliable enantiomeric purity assessment is a rigorously validated analytical method. The following section details a robust chiral HPLC method and its validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][6]

Chromatographic System & Method Development Rationale

The choice of the chiral stationary phase is the single most critical decision in method development.[1] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are selected here for their proven broad enantioselectivity, especially for compounds containing amine functional groups.[1][5][7] A normal-phase chromatographic mode is employed, as it often provides superior selectivity for this class of compounds.

ParameterCondition/ValueRationale
Chromatographic System HPLC with UV DetectorStandard, reliable instrumentation for pharmaceutical analysis.
Chiral Stationary Phase Immobilized Polysaccharide-based CSP (e.g., Chiralpak® IC-3)Broad applicability and high success rate for chiral amine separations.[5] Immobilized nature allows for a wider range of solvents.
Column Dimensions 250 mm x 4.6 mm, 3 µm particle sizeStandard analytical column dimensions providing high efficiency and resolution.
Mobile Phase n-Hexane : Ethanol : Diethylamine (85 : 15 : 0.1, v/v/v)Hexane/Ethanol is a common mobile phase for normal-phase chiral separations. DEA is critical for good peak shape with basic amines.[4]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 25 °CControlled temperature ensures retention time stability.
Detection Wavelength 210 nm3-Ethylmorpholine lacks a strong chromophore; detection in the low UV range is necessary.
Injection Volume 10 µLStandard volume for analytical HPLC.
Analyte Concentration 1.0 mg/mL in mobile phaseA typical concentration for assay and impurity determination.
The Validation Workflow: A Self-Validating System

Method validation is the formal process of proving that an analytical method is suitable for its intended purpose.[1][6] The workflow is designed such that the successful completion of each step builds confidence in the next, creating a self-validating system.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev CSP & Mobile Phase Screening Opt Method Optimization Dev->Opt Selectivity Achieved Spec Specificity Opt->Spec Linearity Linearity & Range Spec->Linearity SysSuit System Suitability SysSuit->Spec SysSuit->Linearity Accuracy Accuracy SysSuit->Accuracy Precision Precision (Repeatability & Intermediate) SysSuit->Precision Linearity->Accuracy Accuracy->Precision LOQ LOQ / LOD Precision->LOQ Robust Robustness LOQ->Robust Report Validation Report & Final Method Robust->Report

Caption: Chiral HPLC method development and validation workflow.
Validation Parameters: Protocols and Acceptance Criteria

The following table summarizes the key validation parameters, provides a condensed experimental protocol, and lists typical acceptance criteria for a method designed to quantify an enantiomeric impurity.[1][8]

ParameterObjectiveExperimental ProtocolAcceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference.Inject blank (mobile phase), desired enantiomer, undesired enantiomer, and a 50:50 racemic mixture.Resolution between enantiomers > 2.0. No interfering peaks at the retention times of the enantiomers in the blank.[1]
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Prepare a series of at least 5 standards of the undesired enantiomer, from the LOQ to 150% of the specification limit. Inject each in triplicate.Correlation coefficient (r²) ≥ 0.999.[9]
Range The interval providing suitable linearity, accuracy, and precision.Derived from the Linearity and Accuracy studies.Typically from LOQ to 120% or 150% of the target impurity level.
Accuracy To determine how close the measured results are to the true value.Spike the desired enantiomer with the undesired enantiomer at 3 levels (e.g., 50%, 100%, 150% of the spec limit). Prepare 3 samples at each level.Mean % Recovery between 98.0% and 102.0% for impurity levels.[9][10]
Precision Repeatability: To assess precision over a short time under the same conditions. Intermediate: To assess precision between days, analysts, or equipment.Repeatability: Inject 6 replicate samples of the undesired enantiomer at the 100% specification level. Intermediate: Repeat the experiment on a different day with a different analyst.%RSD ≤ 5.0% for the major peak. %RSD ≤ 10.0% for the minor peak at the specification limit.[8]
LOQ/LOD LOQ: Lowest amount quantifiable with acceptable precision and accuracy. LOD: Lowest amount detectable.Determine based on signal-to-noise ratio (S/N) from injections of dilute solutions.LOQ: S/N ratio ≥ 10.[6][8] LOD: S/N ratio ≥ 3.
Robustness To evaluate the method's reliability during normal use with small, deliberate variations.Vary key parameters: Mobile Phase composition (±2% ethanol), Flow Rate (±0.1 mL/min), Column Temperature (±2 °C).System suitability criteria (e.g., Resolution > 2.0) must be met under all varied conditions.[1][9]

Part 2: Comparative Analysis of Alternative Technologies

While chiral HPLC is a powerful and widely adopted technique, it is not the only solution.[2] Advances in other areas, particularly Supercritical Fluid Chromatography (SFC), offer compelling alternatives.

G cluster_core Core Requirement cluster_tech Analytical Technologies cluster_consider Key Considerations Req Enantiomeric Purity of 3-Ethylmorpholine HCl HPLC Chiral HPLC SFC Chiral SFC GC Chiral GC Speed Speed HPLC->Speed Evaluated Against Solvent Solvent Use (Greenness) HPLC->Solvent Evaluated Against Scale Scalability HPLC->Scale Evaluated Against Volatility Analyte Volatility HPLC->Volatility Evaluated Against SFC->Speed Evaluated Against SFC->Solvent Evaluated Against SFC->Scale Evaluated Against SFC->Volatility Evaluated Against GC->Speed Evaluated Against GC->Solvent Evaluated Against GC->Scale Evaluated Against GC->Volatility Evaluated Against

Caption: Decision matrix for selecting a chiral separation technology.
Technology Comparison
FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)
Principle Separation in a liquid mobile phase using a chiral stationary phase (CSP).Separation using supercritical CO₂ as the primary mobile phase with a co-solvent and a CSP.[11]Separation in a gaseous mobile phase using a chiral capillary column.
Speed Moderate. Typical run times are 10-30 minutes.High. Run times are often 3-5 times faster than HPLC due to the low viscosity of the mobile phase.[11]High. Fast run times for volatile compounds.
Solvent Consumption High. Utilizes significant volumes of organic solvents like hexane and alcohols.Low. Primarily uses captured CO₂, significantly reducing organic solvent waste ("greener" technology).[12]Very Low. Uses carrier gas (e.g., He, H₂).
Scalability Well-established for both analytical and preparative scale purification.Excellent. The low viscosity and easy removal of CO₂ make it highly suitable for preparative scale work.[3]Generally limited to analytical scale; not suitable for purification.
Applicability for 3-Ethylmorpholine HCl Excellent. The gold standard for this type of non-volatile, polar analyte.Excellent. A strong, modern alternative to HPLC, often providing better peak shapes and faster analysis for amines.[11]Poor. Not suitable for non-volatile salts. Would require derivatization to a volatile form, adding complexity and potential for error.[4]
Expert Recommendation
  • For routine quality control and release testing: The validated Chiral HPLC method is robust, well-understood, and universally available in pharmaceutical labs. It represents the benchmark for reliability.

  • For high-throughput screening or large-scale purification: Chiral SFC is the superior choice.[12] Its significant advantages in speed and reduced environmental impact make it a more efficient and sustainable option for laboratories equipped with the technology.[11]

Conclusion

The successful validation of a chiral chromatography method is a non-negotiable requirement in modern drug development. It is a systematic process that transforms a separation technique into a reliable, robust, and defensible quality control tool. As demonstrated for 3-Ethylmorpholine hydrochloride, a well-developed HPLC method built on a foundation of sound chromatographic principles and validated against ICH guidelines provides the highest level of assurance in the enantiomeric purity of a drug substance. While HPLC remains a cornerstone technique, the comparative advantages of Chiral SFC in terms of speed and sustainability position it as the technology of the future for high-throughput and preparative-scale chiral separations. The ultimate choice of technology should be guided by the specific analytical challenge, available resources, and the long-term goals of the development program.

References

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. [Link]

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. ACS Publications. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Center for Biotechnology Information (PMC). [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. Der Pharma Chemica. [Link]

  • ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples. International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). [Link]

  • Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds. Springer. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. International Union of Pure and Applied Chemistry. [Link]

  • A Chiral Metal-Organic Material that Enables Enantiomeric Identification and Purification. Elsevier. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. National Center for Biotechnology Information (PMC). [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Ethylmorpholine hydrochloride

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic necessity. 3-Ethylmorpholine hydrochloride (CAS 218594-88-8) is a highly valuable building block...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic necessity. 3-Ethylmorpholine hydrochloride (CAS 218594-88-8) is a highly valuable building block in pharmaceutical synthesis and drug development [1]. However, its classification as a Category 1 Corrosive solid (H314) demands rigorous operational protocols.

Because it is a hydrochloride salt, it presents as a solid that can form corrosive dusts—a distinctly different hazard profile than its free-base liquid counterpart. Understanding this phase-state hazard is the foundation of our safety strategy.

Mechanistic Hazard Profile & Quantitative Data

To handle this compound safely, we must first understand the causality behind its hazards.

  • Corrosivity (H314): The compound causes severe skin burns and irreversible eye damage [2]. Upon contact with moisture (such as sweat or ocular fluid), the hydrochloride salt dissociates. The inherent basicity of the morpholine ring, combined with localized pH shifts, leads to rapid tissue degradation.

  • Dust Generation: As a solid, the primary exposure vector during weighing and transfer is aerosolized dust. Inhalation of these particulates directly attacks the respiratory mucosa.

  • Hygroscopicity & Stability: The compound must be protected from ambient moisture, which can degrade the material into a sticky, highly corrosive residue that is exponentially harder to clean.

Table 1: Quantitative Chemical & Logistical Data

Property Value Operational Implication
CAS Number 218594-88-8 Ensure correct salt form is procured (vs. free base).
Molecular Weight 151.63 g/mol Required for stoichiometric calculations during solubilization.
Storage Temperature 2-8°C Must be refrigerated under inert gas to maintain stability [2].

| UN Number | UN 1759 | Dictates Class 8 Corrosive Solid disposal protocols. |

Personal Protective Equipment (PPE) Matrix

Self-Validating Protocol: PPE is only effective when matched to the specific physical state and hazard class of the chemical. Before donning gloves, trap air inside and roll the cuff to visually validate the absence of micro-punctures.

Table 2: Required PPE and Mechanistic Rationale

PPE Category Specification Mechanistic Rationale
Eye/Face Protection Face shield AND safety glasses (NIOSH or EN 166 approved) H314 hazard causes irreversible eye damage. A face shield prevents aerosolized dust from settling on facial skin during transfer.
Hand Protection Heavy-duty Nitrile or Neoprene gloves (Double-gloving required) Prevents dermal burns. The outer glove must be removed using the "beak method" (without touching the outer surface) to avoid secondary contamination [2].
Body Protection Chemical-resistant lab coat and apron Protects against accidental solid spills or dust settling on clothing, which could react with sweat to cause delayed chemical burns.

| Respiratory Protection | N95/P100 particulate respirator (or SCBA for large spills) | Mitigates inhalation of corrosive dusts. Because the hydrochloride salt is a solid, particulate inhalation is the primary respiratory vector. |

Experimental Workflow: Safe Handling Protocol

This step-by-step methodology covers the extraction of the chemical from storage through to reaction solubilization.

Step 1: Environmental Preparation & Validation Ensure the laboratory environment is equipped with a certified chemical fume hood.

  • Self-Validation: Tape a small piece of tissue to the bottom of the sash; its inward deflection visually validates active airflow before opening the chemical container. Verify that the inert gas (nitrogen or argon) supply is active.

Step 2: Temperature Equilibration Transfer the sealed container from the 2-8°C storage unit to the fume hood. Do not open immediately. Allow the sealed container to equilibrate to room temperature for 30 minutes. Opening a cold container draws ambient humidity into the bottle, causing the hygroscopic salt to degrade and form corrosive clumps.

Step 3: Material Transfer & Weighing Don all PPE outlined in Table 2. Open the container under a gentle stream of inert gas. Weigh the solid directly into the reaction vessel or a pre-tared, sealable vial using a static-free spatula to minimize dust generation [2].

Step 4: Solubilization Seal the weighing vessel before removing it from the balance area. Add the appropriate solvent to the reaction vessel slowly. Depending on the solvent chosen, an exothermic dissolution may occur. Ensure continuous magnetic stirring to prevent localized heat buildup.

Spill Response & Disposal Plan

In the event of a spill, standard liquid-spill protocols (like pouring absorbent sand) are ineffective and can exacerbate the spread of corrosive dust.

Step 1: Evacuation & Assessment Immediately evacuate personnel from the immediate area. Assess the extent of the spill and ensure the fume hood or room ventilation is operating at maximum capacity.

Step 2: Dry Containment Do NOT use water or wet paper towels initially, as water will rapidly dissolve the salt and create a highly concentrated corrosive liquid.

Step 3: Collection Carefully sweep or shovel the spilled solid material into a suitable, chemically compatible closed container (e.g., a high-density polyethylene bucket) [2]. Use slow, deliberate movements to avoid aerosolizing the dust.

Step 4: Regulated Disposal Dispose of the collected material, contaminated PPE, and empty packaging as hazardous waste. Label the waste container clearly with "UN 1759: Solid, corrosive, n.o.s. (3-Ethylmorpholine hydrochloride)" and offer it to a licensed professional waste disposal service [2].

Process Visualization

G Storage Storage (2-8°C, Inert Gas) Prep PPE Donning & Fume Hood Setup Storage->Prep Weigh Weighing (Avoid Dust Formation) Prep->Weigh React Reaction / Solubilization Weigh->React Spill Spill Management (Sweep/Shovel) Weigh->Spill If spilled Dispose Licensed Waste Disposal (UN 1759) React->Dispose Post-reaction waste Spill->Dispose Contaminated materials

Figure 1: Operational workflow and spill response pathway for 3-Ethylmorpholine hydrochloride.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethylmorpholine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Ethylmorpholine hydrochloride
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